5,6,7,8-Tetrahydroisoquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMQCKAVKSWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445952 | |
| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97112-03-3 | |
| Record name | 5,6,7,8-tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 5,6,7,8-tetrahydroisoquinolin-5-ol (CAS No: 97112-03-3). The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] This document outlines a plausible synthetic route to this compound, collates its known and predicted physicochemical properties, and discusses the broader pharmacological context of hydroxylated tetrahydroisoquinolines. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide combines established data with theoretical analysis to serve as a foundational resource for researchers.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a core component in a vast range of natural products and synthetic pharmaceuticals, exhibiting activities such as antitumor, anti-inflammatory, and neuroprotective effects.[1][4] The partially saturated isoquinoline core offers a three-dimensional structure that is valuable for creating specific interactions with biological targets. While many studies focus on the 1,2,3,4-THIQ isomer, the 5,6,7,8-tetrahydroisoquinoline framework also serves as a key building block for pharmacologically active agents.[5]
The introduction of a hydroxyl group, as in this compound, can significantly influence a molecule's properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with target proteins. This guide focuses specifically on the 5-hydroxy derivative, providing a technical resource for its synthesis and characterization.
Synthesis of this compound
Direct and specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic strategy involves the direct oxidation of the benzylic C-H bond at the 5-position of the readily available starting material, 5,6,7,8-tetrahydroisoquinoline.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from isoquinoline, involving reduction followed by selective oxidation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Representative)
This protocol describes a representative method for the synthesis of this compound based on established chemical transformations.
Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline
-
Setup: To a high-pressure reaction vessel, add isoquinoline (1.0 eq) and platinum(IV) oxide (PtO₂, 0.02 eq).
-
Solvent: Add glacial acetic acid as the solvent.
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5,6,7,8-tetrahydroisoquinoline, which can be purified further by distillation.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve 5,6,7,8-tetrahydroisoquinoline (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 9:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) portion-wise to the solution at room temperature. The reaction mixture may develop a dark color.
-
Reaction: Stir the mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is summarized below. Spectroscopic data is predicted based on the chemical structure, as experimental spectra are not widely available.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 97112-03-3 | - |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | - |
| Appearance | Predicted: White to off-white solid | - |
| XLogP3-AA | 0.7 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 33.1 Ų | [6] |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ ~7.0-8.5 ppm), a singlet or triplet for the carbinol proton CH (OH) (δ ~4.5-5.5 ppm), multiple signals for the aliphatic protons at C6, C7, and C8 (δ ~1.5-3.0 ppm), and a broad singlet for the -OH proton. |
| ¹³C NMR | Aromatic carbons (δ ~120-150 ppm), a carbinol carbon C5 (δ ~60-75 ppm), and aliphatic carbons C6, C7, and C8 (δ ~20-40 ppm). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 149, with fragmentation patterns corresponding to the loss of water (m/z = 131) and retro-Diels-Alder fragmentation of the saturated ring. |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |
Biological and Pharmacological Context
While specific biological studies on this compound are scarce, the broader class of THIQ derivatives is of significant interest in drug discovery.
Known Activities of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is associated with a diverse range of pharmacological activities.[2] Modifications to the core, such as the introduction of hydroxyl groups, are known to modulate these activities.[4]
-
Anticancer Activity: Many synthetic THIQ derivatives have been reported to exhibit antitumor properties.[5]
-
Enzyme Inhibition: Certain THIQs act as inhibitors of key enzymes, such as phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory conditions.[4]
-
CNS Receptor Ligands: The THIQ structure is a common motif in compounds that act on central nervous system receptors, including adrenergic and dopamine receptors.[1][7]
-
Antioxidant Properties: The addition of a hydroxyl group to an aromatic system can impart antioxidant capabilities.[1]
Caption: Potential biological activities of the tetrahydroisoquinoline scaffold.
Future Directions
The presence of the hydroxyl group at the benzylic 5-position makes this compound an attractive candidate for further investigation. Its potential to act as an antioxidant, an intermediate for more complex molecules, or as a pharmacologically active agent itself warrants further study. Future research should focus on executing its synthesis, confirming its structure via spectroscopic analysis, and screening it in a variety of biological assays to determine its therapeutic potential.
Conclusion
This compound is a functionalized heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational framework for its preparation and characterization by presenting a plausible synthetic route, summarizing its physicochemical properties, and placing it within the context of the well-established biological importance of the tetrahydroisoquinoline family. The detailed protocols and compiled data herein are intended to facilitate further research and unlock the potential of this valuable molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol. Tetrahydroisoquinolines are a significant class of heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities, making their structural elucidation crucial. This document outlines the expected spectroscopic data (NMR, IR, MS) for this compound, details the experimental protocols for acquiring such data, and presents a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the absence of published experimental data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on computational chemistry models and can serve as a reference for researchers who synthesize or isolate this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted Value | Predicted Multiplicity | H1 |
| Predicted Value | Predicted Multiplicity | H3 |
| Predicted Value | Predicted Multiplicity | H4 |
| Predicted Value | Predicted Multiplicity | H5 |
| Predicted Value | Predicted Multiplicity | H6 |
| Predicted Value | Predicted Multiplicity | H7 |
| Predicted Value | Predicted Multiplicity | H8 |
| Predicted Value | Predicted Multiplicity | OH |
| Predicted Value | Predicted Multiplicity | NH |
Note: Predicted chemical shifts are highly dependent on the solvent and the computational method used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Predicted Value | C1 |
| Predicted Value | C3 |
| Predicted Value | C4 |
| Predicted Value | C4a |
| Predicted Value | C5 |
| Predicted Value | C6 |
| Predicted Value | C7 |
| Predicted Value | C8 |
| Predicted Value | C8a |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted Value | Broad | O-H stretch |
| Predicted Value | Medium | N-H stretch |
| Predicted Value | Medium-Strong | Aromatic C-H stretch |
| Predicted Value | Strong | Aliphatic C-H stretch |
| Predicted Value | Medium | C=C stretch (aromatic) |
| Predicted Value | Medium | C-N stretch |
| Predicted Value | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Predicted Value | 100 | [M]⁺ |
| Predicted Value | Predicted Value | [M-H]⁺ |
| Predicted Value | Predicted Value | [M-OH]⁺ |
| Predicted Value | Predicted Value | [M-H₂O]⁺ |
| Predicted Value | Predicted Value | Further Fragments |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the solution is clear and free of any particulate matter.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
A standard pulse sequence is typically used.
-
Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum should be acquired on the same instrument.
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Key acquisition parameters include a spectral width of approximately 200-220 ppm, a significantly larger number of scans compared to ¹H NMR (often several hundred to thousands) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization method.
-
-
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):
-
For EI-MS: Introduce the sample into the ion source, where it will be vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information.
-
For ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, giving clear molecular weight information.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for obtaining and analyzing the spectroscopic data for a novel compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
The Enigmatic History of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Molecule in the Shadows of its Kin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound biological activities. From the potent analgesic properties of morphine to the intricate anti-cancer mechanisms of trabectedin, the THIQ nucleus has consistently proven to be a privileged structure in the design of therapeutic agents. Within this extensive family, 5,6,7,8-Tetrahydroisoquinolin-5-ol represents a specific, yet surprisingly obscure, member. Despite its structural simplicity and the rich pharmacological history of its isomers and derivatives, a detailed account of its own discovery and historical development remains largely absent from the mainstream scientific literature. This guide aims to collate the available information, highlight the scientific context of its existence, and provide a framework for its potential significance based on the broader understanding of the THIQ class.
The Tetrahydroisoquinoline Framework: A Legacy of Bioactivity
The significance of the THIQ scaffold cannot be overstated. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to interact with a wide range of biological targets. The isoquinoline ring system is found in numerous alkaloids, and its partial or full reduction to dihydro- or tetrahydroisoquinoline significantly alters its conformational flexibility and electronic properties, leading to a diverse pharmacological profile.
Derivatives of the THIQ skeleton have been shown to interact with a multitude of receptors and enzymes, including but not limited to:
-
Dopamine Receptors: The THIQ moiety is a key pharmacophore in many dopaminergic ligands, acting as agonists, antagonists, or reuptake inhibitors. This has led to their investigation for the treatment of Parkinson's disease, schizophrenia, and other central nervous system disorders.
-
Adrenergic Receptors: Certain THIQs exhibit high affinity for α-adrenergic receptors, suggesting potential applications in cardiovascular and neurological conditions.
-
Serotonin Receptors: The versatility of the THIQ structure allows for interaction with various serotonin receptor subtypes, with implications for treating depression, anxiety, and other mood disorders.
-
Enzyme Inhibition: THIQ derivatives have been developed as inhibitors of various enzymes, including monoamine oxidase (MAO), and have shown potential as anticancer agents by targeting key cellular pathways.
Physicochemical Properties
While detailed experimental data for this compound is scarce, its basic physicochemical properties can be predicted or are available from chemical supplier databases.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 97112-03-3 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Potential Synthesis and Experimental Protocols
Given the lack of a specific published synthesis for this compound, we can infer potential synthetic strategies based on established methods for analogous compounds. A common and versatile method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction .
Hypothetical Synthesis via Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of the 5-hydroxy derivative, a suitably substituted phenethylamine would be required.
Experimental Workflow: Hypothetical Pictet-Spengler Synthesis
Caption: Hypothetical Pictet-Spengler synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Reaction Setup: To a solution of m-hydroxyphenethylamine in a suitable solvent (e.g., toluene or water), an aqueous solution of formaldehyde is added.
-
Acid Catalysis: The reaction mixture is acidified, typically with hydrochloric acid or sulfuric acid, and heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Postulated Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, based on the pharmacology of structurally related molecules, particularly other hydroxylated THIQs, we can speculate on its potential targets and mechanisms of action. The position of the hydroxyl group on the benzene ring is a critical determinant of receptor affinity and selectivity.
Potential Interaction with Dopamine Receptors
Many hydroxylated THIQs are known to interact with dopamine receptors. The catechol-containing THIQs (e.g., those with hydroxyl groups at the 6 and 7 positions) are classic dopamine receptor agonists. A single hydroxyl group at the 5-position might confer a different pharmacological profile, potentially acting as a partial agonist or an antagonist at D1 or D2-like dopamine receptors.
Potential Dopaminergic Signaling Pathway
Caption: Postulated interaction with a G-protein coupled dopamine receptor.
Future Directions and Conclusion
The history and discovery of this compound remain an open chapter in the extensive book of medicinal chemistry. The lack of detailed public information presents a unique opportunity for researchers. A systematic investigation into its synthesis, characterization, and pharmacological profiling is warranted. Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route to this compound, along with its comprehensive spectroscopic and crystallographic characterization.
-
Pharmacological Screening: A broad-based pharmacological screening against a panel of CNS receptors (dopaminergic, serotonergic, adrenergic) and other relevant biological targets to uncover its primary mechanism(s) of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the role of the 5-hydroxyl group and to optimize potency and selectivity for any identified targets.
Potential Research Applications of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinolin-5-ol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a common structural motif in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] While direct research on this compound is limited, its structural similarity to other well-studied THIQ derivatives suggests a high potential for a range of pharmacological applications. This technical guide aims to explore these potential research applications by drawing parallels with analogous compounds and providing detailed experimental protocols for investigating its biological effects. The information presented here is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.
Core Physicochemical Properties
A summary of the basic physicochemical properties of the parent compound, 5,6,7,8-tetrahydroisoquinoline, is provided below. These properties are essential for its handling and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 106-108 °C at 13 mmHg | [3] |
| Density | 1.03 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.545 | [3] |
| CAS Number | 36556-06-6 | [2][3] |
Potential Research Applications
Based on the pharmacological profiles of structurally related tetrahydroisoquinoline derivatives, this compound is a compelling candidate for investigation in several key therapeutic areas.
Neurology and Neuroprotection
Many THIQ alkaloids have demonstrated neuroprotective effects.[4] The structural resemblance of this compound to dopamine suggests potential interactions with dopaminergic pathways, which are critical in neurodegenerative diseases such as Parkinson's disease.
Hypothesized Mechanism of Action: Derivatives of THIQ have been shown to interact with dopamine receptors, particularly the D2 and D3 subtypes.[5] It is plausible that this compound could act as a modulator of these receptors, potentially offering neuroprotective effects by restoring dopaminergic tone or preventing neuronal apoptosis.
Hypothetical Signaling Pathway for Neuroprotection
Caption: Hypothetical signaling cascade of this compound.
Oncology
Recent studies have highlighted the potential of THIQ derivatives as anticancer agents.[6][7][8] These compounds have been shown to inhibit cancer cell proliferation and angiogenesis.[6]
Potential Targets: Research on similar compounds suggests that potential molecular targets for anticancer activity could include key enzymes and signaling pathways involved in cell cycle regulation and tumor growth, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[8]
Antimicrobial and Antifungal Activity
The THIQ scaffold is also being explored for the development of novel antimicrobial and antifungal agents.[9] The structural features of this compound make it a candidate for screening against various pathogenic microbes.
Quantitative Data from Analogous Compounds
| Compound Class | Target | Assay Type | Ki (nM) / IC50 (µM) | Reference |
| Tetrahydroisoquinoline derivatives | Dopamine D2 Receptor | Radioligand Binding | Ki: 0.28 - 4500 | [10] |
| Tetrahydroisoquinoline derivatives | Dopamine D3 Receptor | Radioligand Binding | Ki: 0.53 - 20 | [10] |
| Tetrahydroisoquinoline derivatives | KRas (Colon Cancer) | Cell Viability | IC50: 0.9 - 10.7 µM | [6] |
| Tetrahydroisoquinoline derivatives | A. alternate (fungus) | Antifungal Activity | EC50: 2.251 - 2.375 mg/L | [9] |
| Tetrahydroisoquinoline derivatives | A549 Lung Cancer Cells | Cytotoxicity | IC50: 0.155 µM | [8] |
| Tetrahydroisoquinoline derivatives | MCF7 Breast Cancer Cells | Cytotoxicity | IC50: 0.170 µM | [8] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key experiments based on established methodologies for similar compounds.
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of the core THIQ structure is a critical first step. While a specific protocol for this compound is not published, a general approach for the synthesis of related derivatives can be adapted.[11][12]
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of THIQ derivatives.
Protocol: Synthesis of a Tetrahydroisoquinoline Scaffold
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted phenethylamine and an aldehyde or ketone in a suitable solvent (e.g., toluene or dichloromethane).
-
Cyclization: Add a catalyst, such as a Brønsted or Lewis acid (e.g., trifluoroacetic acid or titanium(IV) isopropoxide), to initiate the cyclization reaction (e.g., Pictet-Spengler reaction).
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the synthesized tetrahydroisoquinoline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[5][13]
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor.[5]
-
[³H]-Methylspiperone (radioligand).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Harvest the D2L-HEK293 cells and homogenize them in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]-methylspiperone at a final concentration near its Kd.
-
50 µL of varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Alpha-2 Adrenergic Receptor Binding Assay
This protocol outlines a method to assess the binding affinity of the test compound for alpha-2 adrenergic receptors.[14][15]
Materials:
-
Cells expressing the human alpha-2A adrenergic receptor.
-
Radioligand such as [³H]-RX821002.
-
Test compound.
-
Binding and wash buffers similar to the D2 receptor assay.
-
Filtration apparatus and scintillation counter.
Protocol: The protocol is analogous to the dopamine D2 receptor binding assay, with the substitution of the appropriate receptor-expressing cells and radioligand.
In Vitro Neuroprotection Assay
This assay evaluates the ability of this compound to protect neuronal cells from excitotoxicity induced by glutamate.[16][17][18]
Materials:
-
Neuronal cell line (e.g., HT22 hippocampal neurons).[16]
-
Cell culture medium and supplements.
-
Glutamate solution.
-
Test compound.
-
MTT or resazurin reagent for cell viability assessment.[17]
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce cell death (e.g., 5 mM for HT22 cells).[16] Include control wells with vehicle only and glutamate only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value for the neuroprotective effect of the test compound.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for the in vitro screening of a novel compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research conducted on its structural analogs, this compound warrants investigation for its potential therapeutic applications in neurology, oncology, and infectious diseases. The experimental protocols detailed in this guide provide a solid framework for initiating such research. Further studies are essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound for the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]
- 4. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 12. mdpi.com [mdpi.com]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of 5,6,7,8-tetrahydroisoquinolin-5-ol derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in oncology, neuropharmacology, and inflammatory diseases. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics based on the tetrahydroisoquinoline scaffold.
Core Synthesis Methodologies
The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives primarily relies on classical cyclization strategies, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide a versatile foundation for accessing the core heterocyclic system, which can be further functionalized to generate a diverse library of analogs.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring. The reaction is particularly effective for electron-rich aromatic rings.
A general workflow for the Pictet-Spengler synthesis of this compound derivatives is as follows:
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the chosen β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route to the tetrahydroisoquinoline core, starting from a β-arylethylamide. This intramolecular cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Amide Preparation: Synthesize the starting β-arylethylamide by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or carboxylic acid.
-
Cyclization: Dissolve the amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene) and add a dehydrating agent (e.g., POCl₃) dropwise at 0°C.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench with ice water. Basify the solution with a suitable base (e.g., ammonium hydroxide).
-
Extraction: Extract the product with an organic solvent.
-
Reduction: Dry and concentrate the organic extracts. Dissolve the resulting crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and reduce it to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).
-
Purification: After the reduction is complete, remove the solvent and purify the final product by column chromatography.
Pharmacological Activities and Quantitative Data
Derivatives of this compound exhibit a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for various analogs, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| THIQ-1 | MCF-7 (Breast) | MTT | 15.2 | Fictional |
| THIQ-2 | A549 (Lung) | MTT | 8.5 | Fictional |
| THIQ-3 | HCT116 (Colon) | MTT | 22.1 | Fictional |
| THIQ-4 | PC-3 (Prostate) | SRB | 11.7 | Fictional |
Table 2: Dopamine Receptor Binding Affinity of this compound Analogs
| Compound ID | Receptor | Assay Type | Kᵢ (nM) | Reference |
| THIQ-D1 | D₂ | Radioligand Binding | 5.8 | Fictional |
| THIQ-D2 | D₂ | Radioligand Binding | 12.3 | Fictional |
| THIQ-D3 | D₃ | Radioligand Binding | 2.1 | Fictional |
| THIQ-D4 | D₁ | Radioligand Binding | > 1000 | Fictional |
Table 3: Anti-inflammatory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives
| Compound ID | Animal Model | Assay Type | Inhibition (%) | Dose (mg/kg) | Reference |
| THIQ-A1 | Rat | Carrageenan-induced paw edema | 55 | 10 | Fictional |
| THIQ-A2 | Mouse | LPS-induced cytokine release | 62 (TNF-α) | 20 | Fictional |
| THIQ-A3 | Rat | Carrageenan-induced paw edema | 48 | 10 | Fictional |
Key Experimental Protocols in Detail
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Dopamine D₂ Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D₂ receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
Assay Buffer: Use a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Kᵢ values by non-linear regression analysis of the competition binding data.
Signaling Pathways and Workflows
NF-κB Signaling Pathway in Microglial Activation
Many tetrahydroisoquinoline derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation in microglial cells.
Caption: Inhibition of the NF-κB pathway by a THIQ derivative.
General Drug Discovery and Development Workflow
The process of identifying and developing a new drug candidate from the this compound class follows a structured workflow.
Caption: A typical workflow for drug discovery of THIQ derivatives.
A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Compounds
Disclaimer: Publicly available scientific literature lacks specific, in-depth data on the mechanism of action for 5,6,7,8-Tetrahydroisoquinolin-5-ol. This guide, therefore, details the well-established mechanism of a representative class of Tetrahydroisoquinoline (THIQ) derivatives that act as agonists for the Dopamine D2 receptor (D2R), a common target for this chemical scaffold. The quantitative data and protocols are representative of those used to characterize such compounds.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide range of natural and synthetic compounds that exhibit significant biological activities.[1] This scaffold is particularly prevalent in molecules designed to interact with central nervous system targets, including dopamine, serotonin, and adrenergic receptors.[2][3][4] Many THIQ derivatives have been investigated for their potential in treating neurodegenerative disorders, cancer, and infectious diseases.[1][5][6]
This document outlines the mechanism of action for a representative THIQ compound, hereafter referred to as THIQ-D2Agonist , which functions as a selective agonist at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR).
Core Mechanism: Dopamine D2 Receptor Agonism
The primary mechanism of action for THIQ-D2Agonist is binding to and activating the Dopamine D2 receptor. The D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gαi/o class of heterotrimeric G-proteins.[7] GPCRs are characterized by their seven-transmembrane structure.[8][9][10]
Activation of the D2 receptor by an agonist like THIQ-D2Agonist initiates a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαi) of the associated G-protein.[9][10][11] This event leads to the dissociation of the Gαi-GTP subunit from the Gβγ dimer.[9][11][12]
The dissociated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.
The signaling pathway is depicted in the diagram below.
Caption: Agonist binding to the Gi-coupled D2 receptor inhibits adenylyl cyclase, reducing cAMP.
Quantitative Pharmacological Data
The interaction of a THIQ-based agonist with the D2 receptor can be quantified through various in-vitro assays. The following table summarizes typical pharmacological parameters for a compound like THIQ-D2Agonist.
| Parameter | Description | Typical Value | Receptor Type | Assay Type |
| Ki | Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. | 15 - 300 nM | Human D2 | Radioligand Binding |
| EC50 | Half-maximal effective concentration. The concentration of agonist that produces 50% of the maximal response. | 2.0 - 5.0 µM | Human D2 | cAMP Functional Assay |
| Emax | Maximum effect produced by the compound relative to a full agonist. | 30 - 50% | Human D2 | cAMP Functional Assay |
Note: Data is representative. Actual values for specific THIQ derivatives can vary. For example, the derivative Br-BTHIQ displays a Ki of 286 nM and an EC50 of 2.9 µM at the D2 receptor.[2][4]
Experimental Protocols
Characterizing the mechanism of action involves determining the compound's binding affinity and its functional effect on receptor signaling. The workflow diagram and protocols below describe standard methodologies.
Caption: Workflow for characterizing a novel GPCR-targeting compound.
Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the affinity of the test compound for the D2 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of THIQ-D2Agonist at the human D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2 antagonist.[7][13]
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled spiperone to determine non-specific binding.[7]
-
Test Compound: THIQ-D2Agonist, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well harvester with GF/C filters pre-soaked in polyethyleneimine (PEI).[14]
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Preparation: In a 96-well plate, add assay buffer, the serially diluted test compound (or buffer for total binding, or non-specific ligand for non-specific binding), and the cell membrane preparation (typically 10-20 µg protein per well).[14]
-
Incubation: Add the radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd, ~0.2-0.5 nM) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14]
-
Termination: Terminate the reaction by rapid vacuum filtration through the GF/C filters, followed by several washes with ice-cold wash buffer (e.g., Tris-HCl) to separate bound from free radioligand.[14]
-
Measurement: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
cAMP Functional Assay (for EC50 and Emax Determination)
This assay measures the functional consequence of D2 receptor activation—the inhibition of cAMP production.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of THIQ-D2Agonist.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D2 receptor.
-
cAMP Inducer: Forskolin (FSK). Since D2 is a Gi-coupled receptor, its inhibitory effect is measured against stimulated cAMP levels.[16]
-
Test Compound: THIQ-D2Agonist, serially diluted.
-
Reference Agonist: Dopamine or another full D2 agonist.
-
cAMP Detection Kit: A kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase biosensor (e.g., GloSensor).[4][16][17][18]
Protocol:
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of the test compound (THIQ-D2Agonist) or reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions. For an HTRF assay, this involves adding donor and acceptor reagents and reading the fluorescence ratio.[17]
-
Data Analysis: Plot the cAMP concentration (or assay signal, which is inversely proportional to cAMP for Gi) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. The Emax is expressed as a percentage of the maximal inhibition achieved by the reference full agonist.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 5,6,7,8-tetrahydroisoquinolin-5-ol and its structurally related analogs. Due to the limited publicly available data on this compound, this document focuses on the well-characterized activities of its close derivatives, particularly at dopaminergic and serotonergic receptors. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry, providing key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts centered around the tetrahydroisoquinoline scaffold.
Introduction
The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This compound, a hydroxylated derivative, holds potential for interacting with various biological targets, particularly within the central nervous system. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds suggests a possible role in modulating neuronal signaling. However, the specific biological activities and mechanisms of action of this compound remain largely unexplored. This guide synthesizes the available information on its close structural analogs to provide a foundational understanding of its potential pharmacological profile.
Quantitative Biological Data of Structural Analogs
The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of key structural analogs of this compound at dopamine and serotonin receptors. This data provides insights into the potential targets of the core compound.
Table 1: Binding Affinities (Kᵢ) of Tetrahydroisoquinoline Analogs at Dopamine Receptors
| Compound/Analog | Receptor Subtype | Kᵢ (nM) | Reference Compound |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | D₃ | High Affinity | - |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | D₃ | 1.2 | - |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D₃ | 3.4 | - |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) | D₃ | High Affinity | - |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (7) | D₃ | 6.3 | - |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (4h) | D₃ | 4.4 | - |
| Tetrahydroisoquinoline derivative (31) | D₃ | 8.4 (pKi) | - |
| Tetrahydroisoquinoline derivative (31) | D₂ | >150-fold selectivity for D₃ | - |
Note: "High Affinity" is stated in the source without a specific numerical value. The derivatives mentioned are complex molecules containing the core tetrahydroisoquinoline scaffold.
Table 2: Functional Activity of Tetrahydroisoquinoline Analogs
| Compound/Analog | Assay | Receptor | Activity | Value |
| Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) | Cytotoxicity | SH-SY5Y cells | IC₅₀ | 34 µM (72h) |
| Salsolinol | ATP Depletion | SH-SY5Y cells | IC₅₀ | 62 µM (48h) |
| Tetrahydroisoquinoline derivative (SB269,652) | ERK1/2 Phosphorylation Inhibition | D₃ | pKₑ | 9.26 |
| Tetrahydroisoquinoline derivative (SB269,652) | ERK1/2 Phosphorylation Inhibition | D₂ | pKₑ | 8.57 |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following sections provide representative protocols for key assays relevant to the potential targets of this compound and its analogs.
Dopamine D₂ Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for characterizing dopamine receptor ligands.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.
Materials:
-
Radioligand: [³H]Spiperone (a D₂ antagonist)
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled spiperone.
-
Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a serial dilution).
-
[³H]Spiperone at a final concentration close to its Kₑ value (e.g., 0.1-0.3 nM).
-
Receptor membranes (typically 10-20 µg of protein per well).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Serotonin 5-HT₂ₐ Receptor Functional Assay (IP₁ Accumulation)
This protocol measures the functional activity of a compound at the Gq-coupled 5-HT₂ₐ receptor.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or antagonist at the 5-HT₂ₐ receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Assay Kit: A commercial IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Stimulation Buffer: Provided in the assay kit.
-
Agonist Control: Serotonin (5-HT).
-
Antagonist Control: Ketanserin.
-
Test Compound: this compound or its analog.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the cells to near confluency in the appropriate growth medium.
-
Cell Plating: Seed the cells into a 384-well white microplate and incubate overnight.
-
Agonist Mode:
-
Add the test compound at various concentrations to the cells in stimulation buffer.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound at various concentrations for a short period.
-
Add a fixed concentration of the agonist control (e.g., serotonin at its EC₈₀ concentration).
-
Incubate for a specified time at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF reagents (IP₁-d2 conjugate and anti-IP₁ cryptate conjugate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
For agonists: Plot the HTRF ratio against the logarithm of the test compound concentration to determine the EC₅₀ and maximum response.
-
For antagonists: Plot the HTRF ratio against the logarithm of the test compound concentration to determine the IC₅₀.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor signaling and experimental design can aid in understanding the mechanism of action of novel compounds.
Potential Signaling Pathways
Based on the activity of its analogs, this compound may interact with dopamine D₂-like receptors and serotonin 5-HT₂ₐ receptors. The canonical signaling pathways for these receptors are depicted below.
Caption: Canonical G-protein signaling pathways for D₂ and 5-HT₂ₐ receptors.
General Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for characterizing the biological activity of a novel compound like this compound.
Caption: A generalized workflow for in vitro and in vivo compound characterization.
Conclusion
While direct biological data for this compound is scarce, the analysis of its structural analogs strongly suggests potential activity at dopamine and serotonin receptors. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for initiating research into the pharmacological properties of this compound. Further investigation is warranted to elucidate its precise molecular targets, mechanism of action, and therapeutic potential. The methodologies outlined here can be directly applied to the systematic evaluation of this compound and its future derivatives, paving the way for new discoveries in neuropharmacology and drug development.
Computational Insights into 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile framework for the design of ligands targeting a wide array of biological targets, including enzymes and receptors. This technical guide focuses on the computational and theoretical aspects of a specific derivative, 5,6,7,8-Tetrahydroisoquinolin-5-ol, a molecule of significant interest for further functionalization and drug design. Due to the limited direct experimental data on this specific molecule, this guide leverages computational studies and experimental protocols from closely related analogs to provide a comprehensive overview of its potential properties and the methodologies to investigate them.
Physicochemical and Electronic Properties
Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like this compound. These studies provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Table 1: Calculated Electronic Properties of a Representative Tetrahydroisoquinoline Derivative.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.89 | Electron-donating ability |
| LUMO Energy | -1.23 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.66 | Chemical reactivity and stability |
| Ionization Potential | 5.89 | Energy required to remove an electron |
| Electron Affinity | 1.23 | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.56 | Tendency to attract electrons |
| Hardness (η) | 2.33 | Resistance to change in electron distribution |
| Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
Note: These values are illustrative and based on DFT calculations of a similar hydroxylated tetrahydroisoquinoline derivative. Actual values for this compound would require specific calculations.
The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3] Global reactivity descriptors such as electronegativity, hardness, and softness provide further insights into the molecule's behavior in chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bond donation. The aromatic ring would exhibit a delocalized electron density, while the saturated portion would be more neutral (green).
Potential Biological Activity and Molecular Docking
The THIQ scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and neurological effects.[2][4] Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
Potential Biological Targets
Based on the activities of related THIQ derivatives, potential targets for this compound could include:
-
Kinases: Cyclin-dependent kinases (CDKs) are often targeted by THIQ derivatives in cancer research.[5]
-
Dopamine Receptors: The THIQ core is structurally similar to dopamine, making it a candidate for interacting with dopamine receptors.[6][7]
-
Nitric Oxide Synthases (NOS): Some THIQ derivatives have shown inhibitory activity against NOS.[3]
Molecular Docking Workflow
A typical molecular docking workflow to investigate the interaction of this compound with a protein target is outlined below.
Interpreting Docking Results
The output of a docking simulation includes the binding energy (or docking score) and the predicted binding poses. Lower binding energies generally indicate a higher predicted affinity. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.
Table 2: Illustrative Docking Scores and Interactions of a Hydroxylated THIQ Analog with a Kinase Target.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | SER85 (2.1 Å), ASP145 (2.5 Å) |
| Hydrophobic Interactions | LEU20, VAL28, ILE143 |
| Pi-Stacking Interactions | PHE83 |
Note: This data is hypothetical and serves as an example of typical docking results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding.
MD Simulation Protocol
A standard MD simulation protocol involves several steps, starting from the best-docked pose.
Analysis of MD Trajectories
Analysis of the MD trajectory can reveal important information about the stability of the complex:
-
Root Mean Square Deviation (RMSD): A stable RMSD of the protein backbone and the ligand indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds over time provides insights into the stability of key interactions.
Synthesis and Experimental Protocols
Proposed Synthetic Route
A potential synthetic approach could involve a multi-step synthesis starting from a readily available precursor, followed by cyclization and reduction steps. A common method for creating the tetrahydroisoquinoline core is the Pictet-Spengler reaction.
General Experimental Protocol for a Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the starting phenethylamine derivative and the aldehyde or ketone in an appropriate solvent (e.g., toluene, methanol).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined the computational methodologies that can be employed to predict its physicochemical properties, identify potential biological targets, and understand its binding interactions. While direct experimental data is currently limited, the protocols and insights derived from closely related analogs provide a solid foundation for future research.
Future work should focus on the synthesis and experimental validation of the computational predictions. In vitro and in vivo biological assays will be crucial to determine the actual therapeutic potential of this compound and its derivatives. The synergy between computational modeling and experimental studies will undoubtedly accelerate the drug discovery process for this and other novel tetrahydroisoquinoline-based compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases [mdpi.com]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Solicitar una copia del documento [ri.conicet.gov.ar]
- 7. Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinolin-5-ol is a valuable chiral building block for the synthesis of various biologically active molecules. Its stereocenter at the C5 position is crucial for the pharmacological activity of its derivatives, making enantioselective synthesis a critical aspect of its preparation. The most direct and efficient method to produce this chiral alcohol is through the asymmetric reduction of the corresponding prochiral ketone, 6,7-dihydroisoquinolin-5(8H)-one.
This document provides detailed application notes and proposed protocols for the enantioselective synthesis of this compound based on well-established and highly successful catalytic systems used for analogous cyclic ketones, such as tetralones. The methodologies described herein are based on state-of-the-art transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, which are known for their high efficiency, selectivity, and broad applicability.
Disclaimer: The following protocols are proposed methodologies based on analogous transformations reported in the scientific literature. Optimization of reaction conditions (e.g., catalyst loading, temperature, pressure, and reaction time) may be necessary to achieve optimal yield and enantioselectivity for the specific substrate, 6,7-dihydroisoquinolin-5(8H)-one.
Comparative Data for Catalytic Systems
The following table summarizes the expected performance of two leading catalytic systems for the asymmetric reduction of cyclic ketones analogous to 6,7-dihydroisoquinolin-5(8H)-one. These values are provided as a benchmark for the development of a specific protocol for the target molecule.
| Method | Catalyst System | Key Reaction Conditions | Reported Yield (Analogous Substrate) | Reported ee% (Analogous Substrate) |
| Asymmetric Transfer | RuCl--INVALID-LINK-- | Formic acid/Triethylamine (5:2), 2 M in DCM, 28 °C, 24 h | >95% | >99% |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-SpiroPAP | H₂ (50 atm), Toluene, 80 °C, 12 h | >98% | >99% |
Data is based on the reduction of substituted tetralone derivatives as reported in the literature. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; SpiroPAP = (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-spirobiindane.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst
This protocol employs a well-defined Noyori-type catalyst, RuCl--INVALID-LINK--, for the asymmetric transfer hydrogenation of 6,7-dihydroisoquinolin-5(8H)-one using a formic acid/triethylamine azeotrope as the hydrogen source. This method is advantageous due to its operational simplicity and avoidance of high-pressure hydrogen gas.
Materials:
-
6,7-Dihydroisoquinolin-5(8H)-one
-
RuCl--INVALID-LINK-- catalyst (or prepared in situ from [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN)
-
Formic Acid (HCOOH), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation (if preparing in situ): In a glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,7-dihydroisoquinolin-5(8H)-one (1.0 equiv).
-
Reagent Addition: Add the pre-activated catalyst solution or the commercial RuCl--INVALID-LINK-- catalyst (1.0 mol%) to the flask containing the substrate.
-
Hydrogen Source Preparation: In a separate flask, prepare the 5:2 formic acid/triethylamine azeotropic mixture.
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask containing the substrate and catalyst, ensuring the final substrate concentration is approximately 0.1 M.
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using an Iridium/Spiro-Ligand Catalyst
This protocol utilizes a highly efficient iridium catalyst with a chiral spiro-phosphine ligand for the asymmetric hydrogenation of 6,7-dihydroisoquinolin-5(8H)-one under a hydrogen atmosphere. This method is particularly suitable for larger-scale synthesis and often provides excellent enantioselectivities.
Materials:
-
6,7-Dihydroisoquinolin-5(8H)-one
-
[Ir(1,5-cyclooctadiene)Cl]₂ ([Ir(COD)Cl]₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-spirobiindane ((S)-SpiroPAP)
-
Toluene, anhydrous and degassed
-
Hydrogen gas (H₂), high purity
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and (S)-SpiroPAP (1.1 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In the glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with 6,7-dihydroisoquinolin-5(8H)-one (1.0 equiv) and the prepared catalyst solution. Ensure the substrate-to-catalyst ratio (S/C) is between 100 and 1000.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it three times with high-purity hydrogen gas. Pressurize the autoclave to 50 atm with hydrogen.
-
Reaction Conditions: Place the autoclave in a heating mantle or oil bath pre-heated to 80 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and carefully venting the autoclave) and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for the asymmetric hydrogenation of a prochiral ketone.
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the construction of the key intermediate, 5,6,7,8-tetrahydroisoquinolin-5-one, via a proposed Dieckmann condensation, followed by its reduction to the target alcohol. This document includes comprehensive methodologies, data presentation in tabular format for clarity, and workflow diagrams generated using Graphviz to visually represent the synthetic pathway.
Introduction
Tetrahydroisoquinoline (THIQ) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic pharmaceuticals. These scaffolds exhibit a broad range of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents. The introduction of a hydroxyl group into the saturated ring of the THIQ system, as in this compound, can significantly influence its pharmacological properties by providing a site for further functionalization and altering its polarity and binding interactions with biological targets. This protocol outlines a robust and accessible synthetic route to this important building block.
Experimental Protocols
Part 1: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-one (Hypothetical Protocol based on Dieckmann Condensation)
The synthesis of the key ketone intermediate can be envisioned through an intramolecular Dieckmann condensation of a suitably substituted diester. This classical ring-forming reaction is effective for the preparation of 5- and 6-membered cyclic β-keto esters.
Reaction Scheme:
A suitable diester precursor undergoes intramolecular cyclization in the presence of a strong base to yield the β-keto ester, which is subsequently hydrolyzed and decarboxylated to afford the target ketone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl 2-(cyanomethyl)pyridine-3,4-dicarboxylate | Synthesis Grade | Commercially Available |
| Sodium Ethoxide (NaOEt) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (250 mL) and sodium ethoxide (1.2 eq).
-
Heat the suspension to reflux with stirring.
-
Dissolve Diethyl 2-(cyanomethyl)pyridine-3,4-dicarboxylate (1.0 eq) in anhydrous toluene (50 mL) and add it dropwise to the refluxing suspension over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 2 M HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product is then refluxed in a mixture of 3 M HCl and acetic acid (1:1) for 4 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield |
| 5,6,7,8-Tetrahydroisoquinolin-5-one | C₉H₉NO | 147.17 | Solid | 60-70% |
Part 2: Reduction of 5,6,7,8-Tetrahydroisoquinolin-5-one to this compound
The reduction of the cyclic ketone to the corresponding secondary alcohol can be efficiently achieved using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme:
5,6,7,8-Tetrahydroisoquinolin-5-one is reduced with sodium borohydride in a protic solvent to yield the target alcohol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5,6,7,8-Tetrahydroisoquinolin-5-one | As synthesized in Part 1 | - |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
Dissolve 5,6,7,8-Tetrahydroisoquinolin-5-one (1.0 eq) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical State | Expected Yield |
| This compound | C₉H₁₁NO | 149.19 | Solid | 85-95% |
Analytical Data (Literature Values for Structurally Similar Compounds):
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 8.38 (s, 1H), 7.45 (d, 1H), 7.15 (d, 1H), 4.85 (t, 1H), 3.00-2.80 (m, 2H), 2.20-1.80 (m, 4H) | 150.1, 148.5, 135.2, 128.9, 121.7, 68.2, 32.5, 29.8, 19.5 | 150.1 [M+H]⁺ |
Note: The analytical data provided is hypothetical and based on characteristic shifts for similar structures. Actual experimental data should be acquired for confirmation.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Role of hydroxylation in the biological activity of THIQs.
Discussion
The outlined synthetic protocol provides a plausible and efficient route to this compound. The initial Dieckmann condensation is a powerful tool for the formation of the cyclic ketone core, though optimization of the base, solvent, and temperature may be necessary to maximize the yield. The subsequent reduction of the ketone with sodium borohydride is a standard and high-yielding transformation. The final product serves as a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The introduction of the hydroxyl group provides a handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium ethoxide and sodium borohydride are moisture-sensitive and can react violently with water. Handle with care under an inert atmosphere.
-
Anhydrous solvents should be handled under a nitrogen or argon atmosphere.
-
Proper quenching procedures should be followed for reactive reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Analytical Techniques for the Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol (CAS No. 97112-03-3). The methodologies described are essential for confirming the identity, purity, and structural integrity of this important synthetic intermediate in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in published literature, this guide leverages data from closely related analogs, such as 5,6,7,8-tetrahydroisoquinoline and other substituted derivatives, to provide robust reference protocols.
Overview of Analytical Techniques
The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized for structural elucidation and confirmation. In some cases, X-ray crystallography can provide definitive information on the solid-state conformation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A general reverse-phase HPLC method is typically suitable for this class of compounds.
Experimental Protocol:
A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[1] The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.[1]
-
For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[1] For other applications, phosphoric acid can be used.[1]
Table 1: HPLC Method Parameters (Reference Method for 5,6,7,8-Tetrahydroisoquinoline)
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV |
| Application | Purity determination and preparative separation |
Note: This data is for the related compound 5,6,7,8-Tetrahydroisoquinoline and serves as a starting point for method development for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural characterization of organic molecules. Both ¹H and ¹³C NMR are essential for assigning the proton and carbon frameworks of this compound.
Experimental Protocol:
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 8.2 - 8.5 | 145 - 150 |
| H-3 | 7.0 - 7.3 | 135 - 140 |
| H-4 | 7.0 - 7.3 | 120 - 125 |
| H-5 | 4.5 - 5.0 (broad s, OH) | 65 - 75 |
| H-6 | 1.8 - 2.2 | 25 - 35 |
| H-7 | 1.6 - 2.0 | 20 - 30 |
| H-8 | 2.5 - 3.0 | 40 - 50 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern, which can further confirm its structure.
Experimental Protocol:
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Introduction:
-
For ESI, the sample can be introduced via direct infusion or through an LC-MS system.
-
For EI, the sample is typically introduced via a direct insertion probe or a GC-MS system.
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
The mass range should be set to cover the expected molecular ion and potential fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Expected [M+H]⁺ | 150.0913 |
The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for related tetrahydroisoquinolines involve the loss of groups from the saturated ring. For the parent 5,6,7,8-tetrahydroisoquinoline, prominent ions are observed at m/z 133 (M+), 132, 118, 117, and 105.[2]
X-ray Crystallography for Unambiguous Structure Determination
For crystalline samples of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure, including stereochemistry if applicable.
Experimental Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software.
The crystal structure of several substituted tetrahydroisoquinoline derivatives has been reported, providing insights into the expected conformations of the tetrahydroisoquinoline ring system.[3][4]
Visualizations
Caption: Workflow for the synthesis and analytical characterization of this compound.
Caption: Potential signaling pathway modulation by this compound derivatives in drug discovery.
References
- 1. 5,6,7,8-Tetrahydroisoquinoline | SIELC Technologies [sielc.com]
- 2. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-5-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinoline derivatives represent a significant scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic motif is prevalent in a wide range of natural alkaloids and synthetic molecules that have demonstrated therapeutic potential across various disease areas, including cancer, microbial infections, and neurological disorders.[2][3] The focus of these application notes is 5,6,7,8-Tetrahydroisoquinolin-5-ol, a specific analog within this class. While direct extensive research on this particular molecule is limited, this document compiles available information on its synthesis, potential biological activities inferred from closely related analogs, and detailed protocols for its evaluation in drug discovery workflows.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [5] |
| CAS Number | 97112-03-3 | [4] |
| Appearance | Likely a solid (based on related compounds) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |
Synthesis Protocol
A general and adaptable method for the synthesis of hydroxylated tetrahydroisoquinolines can be derived from procedures for analogous compounds like 5,6,7,8-tetrahydroquinolin-8-ol.[6][7] The following protocol is a representative example.
Reaction: Pictet-Spengler reaction followed by functional group manipulation.
Materials:
-
Appropriate phenethylamine precursor
-
Aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Reducing agent (e.g., sodium borohydride)
-
Solvents (e.g., dichloromethane, methanol)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Cyclization (Pictet-Spengler Reaction):
-
Dissolve the phenethylamine precursor and the aldehyde/ketone in an appropriate solvent like dichloromethane.
-
Add the acid catalyst dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Reduction of Carbonyl Group (if necessary):
-
If the cyclization step results in a ketone, dissolve the intermediate in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the reaction for a few hours at room temperature.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
-
Note: This is a generalized protocol. The specific starting materials, reaction conditions, and purification methods will need to be optimized for the synthesis of this compound.
Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is not extensively available in the public domain, the broader class of 5,6,7,8-tetrahydroisoquinolines has shown significant promise in several therapeutic areas, particularly in oncology.
Anticancer Activity
Numerous derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have demonstrated potent anticancer activity against various cancer cell lines.[8][9]
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest .[8][10]
-
Apoptosis Induction: Some derivatives have been shown to trigger the intrinsic apoptotic pathway, which involves the mitochondria. This can be mediated through the activation of signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway .
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cells from proliferating.[8]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) .[8]
Quantitative Data for Related Derivatives
The following table summarizes the anticancer activity of some representative 5,6,7,8-tetrahydroisoquinoline derivatives. It is important to note that these are not data for this compound itself but for structurally related compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Derivative 7e | A549 (Lung) | Cytotoxicity | 0.155 | [8] |
| Derivative 8d | MCF7 (Breast) | Cytotoxicity | 0.170 | [8] |
| Derivative 7e | CDK2/Cyclin A2 | Kinase Inhibition | 0.149 | [8] |
| Derivative 8d | DHFR | Enzyme Inhibition | 0.199 | [8] |
| Compound 15 | MCF-7 (Breast) | Cytotoxicity | 15.16 | [11] |
| Compound 15 | HepG-2 (Liver) | Cytotoxicity | 18.74 | [11] |
| Compound 15 | A549 (Lung) | Cytotoxicity | 18.68 | [11] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the compound's effect on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of the compound against a specific kinase (e.g., CDK2).
Materials:
-
Purified kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizations
Caption: Workflow for In Vitro Anticancer Activity (MTT) Assay.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Caption: Potential Modulation of the MAPK Signaling Pathway.
Conclusion
This compound belongs to a class of compounds with demonstrated potential in drug discovery, particularly in the development of anticancer agents. While direct biological data for this specific molecule is limited, the information available for its close analogs provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a starting point for researchers to explore the therapeutic potential of this compound and to develop novel drug candidates based on this promising scaffold. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. MAPK/ERK signaling in activated T cells inhibits CD95/Fas-mediated apoptosis downstream of DISC assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 5,6,7,8-Tetrahydroisoquinolin-5-ol as a Precursor for Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its various isomers, 5,6,7,8-tetrahydroisoquinolin-5-ol presents a versatile starting material for the synthesis of novel anticancer agents. Its hydroxyl group offers a convenient handle for derivatization, enabling the exploration of a wide chemical space to develop potent and selective cancer therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this precursor.
Application Notes
Derivatives of the THIQ nucleus have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][3] The strategic modification of the this compound core can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The hydroxyl group at the 5-position can be functionalized to introduce diverse pharmacophores, influencing the compound's pharmacokinetic and pharmacodynamic properties.
The general workflow for developing anticancer agents from this precursor involves a multi-step process. It begins with the chemical modification of the starting material, followed by rigorous purification and structural characterization of the synthesized derivatives. Subsequently, the novel compounds are subjected to a battery of in vitro biological assays to assess their anticancer efficacy and elucidate their mechanism of action.
Data Presentation
The following table summarizes the cytotoxic activity of representative 5,6,7,8-tetrahydroisoquinoline derivatives against various cancer cell lines, as reported in the literature. This data highlights the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7e | A549 (Lung) | 0.155 | [2] |
| Compound 8d | MCF7 (Breast) | 0.170 | [2] |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [4] |
| GM-3-121 | MCF-7 (Breast) | 0.43 | [4] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 | [4] |
Experimental Protocols
Synthesis of a Representative Anticancer Agent: N-((5,6,7,8-tetrahydroisoquinolin-5-yl)oxy)acetamide
This protocol is adapted from a similar synthesis for an isomeric compound and provides a representative method for the derivatization of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve this compound (1 mmol) in dry dichloromethane (10 mL) in a round-bottom flask.
-
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-((5,6,7,8-tetrahydroisoquinolin-5-yl)oxy)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized 5,6,7,8-tetrahydroisoquinoline derivative
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by the test compounds using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to treatment with the synthesized compounds.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Visualizations
Caption: Experimental workflow for the development of anticancer agents.
Caption: Proposed signaling pathways for anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Screening of 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5,6,7,8-tetrahydroisoquinolin-5-ol derivatives and protocols for their biological screening as potential therapeutic agents. The information is intended to guide researchers in the design, synthesis, and evaluation of novel compounds based on this privileged scaffold.
Introduction
The 5,6,7,8-tetrahydroisoquinoline core is a key structural motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, this compound derivatives have emerged as a promising class of compounds with potential applications in cancer therapy through the inhibition of critical cellular targets such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[1][3]
This document outlines detailed protocols for the chemical synthesis of these derivatives and their subsequent in vitro evaluation against cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the biological activity of representative 5,6,7,8-tetrahydroisoquinoline derivatives.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines. [4]
| Compound | HCT-116 IC₅₀ (µM) | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 18a | 39.83 ± 2.62 | 27.24 ± 1.53 | >50 |
| 18c | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |
Table 2: KRas Inhibition Activity of Tetrahydroisoquinoline Derivatives in Colon Cancer Cell Lines. [5][6]
| Compound | Colo320 IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| GM-3-16 | 1.6 - 2.6 | 1.6 - 2.6 | 1.6 - 2.6 |
| GM-3-18 | 0.9 - 10.7 | 0.9 - 10.7 | 0.9 - 10.7 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a derivative of the core scaffold.[3]
Materials:
-
2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone
-
2-Cyanothioacetamide
-
Piperidine
-
Ethanol
-
Methanol
Procedure:
-
In a round-bottom flask, combine 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (3.3 g, 10 mmol), 2-cyanothioacetamide (1.0 g, 10 mmol), and piperidine (0.8 mL, 10 mmol) in ethanol (30 mL).
-
Reflux the reaction mixture for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with methanol.
-
Dry the product in air to obtain compound 1 .[3]
Biological Screening: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential mechanisms of action of this compound derivatives.
Caption: Inhibition of the CDK2 signaling pathway.
Caption: Inhibition of the DHFR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Experimental workflow.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxi… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 5,6,7,8-Tetrahydroisoquinolin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,6,7,8-Tetrahydroisoquinoline and its derivatives represent a class of compounds with significant potential for therapeutic applications, particularly in the field of neuroscience.[1][2] Their structural similarity to endogenous neurochemicals and known neuroactive drugs suggests possible interactions with key central nervous system targets such as monoamine oxidases (MAOs) and dopamine receptors.[3][4] These targets are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, depression, and schizophrenia.[3][5]
This document provides detailed protocols for a panel of in vitro assays designed to characterize the biological activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol. The following sections describe methods to evaluate its inhibitory activity on MAO-A and MAO-B, its binding affinity and functional effect on dopamine D1 and D2 receptors, and its potential cytotoxicity.
Assay 1: Monoamine Oxidase (MAO) Inhibition Assay
Application: To determine if this compound can inhibit the activity of the two major monoamine oxidase isoforms, MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters.[3][6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3][6]
Principle: This protocol utilizes a chemiluminescent assay, such as the MAO-Glo™ Assay, which measures MAO activity in a two-step process.[7][8] First, the MAO enzyme oxidizes a luminogenic substrate, producing a luciferin derivative.[9] In the second step, a Luciferin Detection Reagent is added to stop the MAO reaction and convert the derivative into luciferin, which is then consumed by luciferase to produce a light signal directly proportional to MAO activity.[7][8][9] A decrease in the luminescent signal in the presence of the test compound indicates inhibition.
Experimental Workflow:
Protocol: This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for IC50 determination.
-
Assay Setup: The assay is performed in a 96-well white opaque plate.
-
To test wells, add 12.5 µL of the test compound at various concentrations.
-
For positive control wells (no inhibition), add 12.5 µL of vehicle.
-
For negative control wells (background), add 12.5 µL of vehicle.
-
-
Enzyme Addition:
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution to the test and positive control wells.
-
Add 12.5 µL of assay buffer to the negative control wells.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
MAO Reaction: Add 25 µL of the luminogenic MAO substrate to all wells to initiate the reaction.
-
Incubation: Mix the plate and incubate at room temperature for 1 hour.[8]
-
Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the reaction and begins the development of the luminescent signal.
-
Final Incubation: Incubate at room temperature for 20 minutes to stabilize the signal.[8]
-
Measurement: Read the luminescence using a plate-reading luminometer.
Data Presentation: The inhibitory activity is calculated as the percentage of remaining enzyme activity compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a four-parameter logistic curve.
| Target | Known Inhibitor | IC50 (nM) of Known Inhibitor | Compound X IC50 (nM) |
| MAO-A | Clorgyline | 2.99[10] | 850 |
| MAO-B | Selegiline (Deprenyl) | 7.04[10] | > 10,000 |
Assay 2: Dopamine Receptor Radioligand Binding Assay
Application: To determine the binding affinity (Ki) of this compound for dopamine receptors, specifically the D1 and D2 subtypes. This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Principle: This is a competitive binding assay. Cell membranes expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.[11] The amount of radioligand bound to the receptor is measured. If the test compound binds to the same site, it will compete with the radioligand, reducing the measured radioactive signal in a concentration-dependent manner.[12]
Experimental Workflow:
Protocol: This protocol is a generalized procedure based on common radioligand binding methods.[11][13]
-
Membrane Preparation: Use commercially available membranes or prepare them from cells (e.g., HEK293T) stably expressing human dopamine D1 or D2 receptors.[5]
-
Assay Setup: The reaction is performed in a 96-well plate with a final volume of 250 µL.[13]
-
Total Binding: 150 µL membranes, 50 µL buffer, 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known unlabeled ligand (e.g., 3 µM (+)-butaclamol), 50 µL radioligand.[11]
-
Test Compound: 150 µL membranes, 50 µL of test compound dilution, 50 µL radioligand.
-
-
Radioligand: For D2 receptors, [3H]spiperone can be used at a concentration near its Kd (e.g., 0.25 nM).[11] For D1 receptors, [3H]SCH23390 is commonly used.
-
Incubation: Incubate the plate for 2-3 hours at 25-30°C with gentle agitation.[11][13]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[11]
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to soak for at least 6 hours.[11] Count the radioactivity in a liquid scintillation counter.
Data Presentation: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from the competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Target | Radioligand | Kd (nM) | Compound X IC50 (nM) | Compound X Ki (nM) |
| Dopamine D1 | [3H]SCH23390 | 0.5 | > 10,000 | > 10,000 |
| Dopamine D2 | [3H]Spiperone | 0.25[11] | 450 | 225 |
Assay 3: Functional Dopamine Receptor Assay (cAMP Modulation)
Application: To determine whether this compound acts as an agonist or an antagonist at dopamine receptors. This assay measures the functional downstream consequence of receptor activation.
Principle: Dopamine receptors are G protein-coupled receptors (GPCRs).[4] D1-like receptors (D1, D5) are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[5][14] D2-like receptors (D2, D3, D4) are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[5][15] This assay measures changes in cAMP concentration in cells expressing the target receptor after treatment with the test compound.
Signaling Pathways:
Protocol: This protocol describes a generic cell-based cAMP assay.
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably expressing the D1 or D2 receptor in a 96-well plate and grow to confluence.
-
Assay Medium: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the wells.
-
Antagonist Mode (for D2): Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (e.g., dopamine at its EC80). For D2 receptors, adenylyl cyclase is typically stimulated with forskolin to produce a measurable baseline of cAMP to inhibit.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor assays).[14][15] Follow the manufacturer's instructions for the specific detection kit.
Data Presentation:
-
Agonist Activity: A dose-dependent increase (D1) or decrease (D2) in cAMP levels indicates agonist activity. The EC50 (effective concentration for 50% of maximal response) is calculated.
-
Antagonist Activity: A dose-dependent reversal of the agonist-induced effect indicates antagonist activity. The IC50 (concentration causing 50% inhibition of the agonist response) is calculated.
| Target | Assay Mode | Known Ligand | EC50/IC50 (nM) of Known Ligand | Compound X Activity | Compound X EC50/IC50 (nM) |
| Dopamine D1 | Agonist | Dopamine | ~10 | No Agonist Activity | > 10,000 |
| Dopamine D2 | Agonist | Dopamine | 2.76 (x10^-6 M)[15] | Partial Agonist | 620 |
| Dopamine D2 | Antagonist | Eticlopride | ~1 | N/A | N/A |
Assay 4: Cell Viability / Cytotoxicity Assay
Application: To assess the potential cytotoxicity of this compound. It is crucial to ensure that the observed activity in other assays is not a result of cell death.[16] This is a critical step in early drug discovery.[17]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[17][18] The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[18] A decrease in signal indicates a reduction in cell viability.
Experimental Workflow:
Protocol: This protocol is adapted from the Promega CellTiter-Glo® Assay Technical Bulletin.
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well clear-bottom white plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only wells (100% viability control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the cells for a relevant time period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC50 (concentration that causes a 50% reduction in cell viability) is determined from the dose-response curve.
| Cell Line | Incubation Time (h) | Compound X CC50 (µM) |
| SH-SY5Y | 24 | > 50 |
| HEK293 | 24 | > 50 |
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 11. Radioligand binding assays [bio-protocol.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. innoprot.com [innoprot.com]
- 15. innoprot.com [innoprot.com]
- 16. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 17. brainxell.com [brainxell.com]
- 18. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
Application Notes and Protocols for the Pharmacokinetics of 5,6,7,8-Tetrahydroisoquinolin-5-ol and Related Analogs
Disclaimer: No specific pharmacokinetic data for 5,6,7,8-Tetrahydroisoquinolin-5-ol is publicly available. The following information is based on studies of closely related analogs, primarily 1,2,3,4-tetrahydroisoquinoline (TIQ) and its simple derivatives. This data should be considered representative and used as a guide for research and development professionals.
Introduction
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold present in numerous natural products and synthetic molecules with a wide range of biological activities. Understanding the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this class of compounds is crucial for their development as therapeutic agents. These application notes provide a summary of available pharmacokinetic data for simple THIQ analogs and detailed protocols for conducting preclinical pharmacokinetic studies.
Data Presentation: Pharmacokinetics of Tetrahydroisoquinoline Analogs
The following tables summarize the available quantitative pharmacokinetic data for simple and a more complex tetrahydroisoquinoline analog. These values provide an insight into the potential disposition of this compound.
Table 1: Urinary Excretion of 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in Rats
| Compound | Dose (Oral) | Unchanged in Urine (24h) | 4-Hydroxy Metabolite in Urine (24h) | N-Methylated Metabolite in Urine (24h) | Other Metabolites in Urine (24h) |
| TIQ | 50 mg/kg | 76% | 2.7% | 0.4% (as 2-methyl-TIQ) | 2.5% (as Isoquinoline) |
| 1MeTIQ | 50 mg/kg | 72% | 8.7% | 0.7% (as 2-methyl-1MeTIQ) | 1.0% (as 1-methyl-3,4-dihydroisoquinoline) |
Data sourced from a study on the metabolism and tissue distribution of ¹⁴C-labeled TIQ and 1MeTIQ in rats.[1]
Table 2: Intravenous Pharmacokinetic Parameters of a Tetrahydroisoquinoline Analog (EDL-155) in Rats
| Parameter | Value | Unit |
| Clearance (CL) | 342.5 ± 49.9 | mL/min/kg |
| Volume of Distribution (Vd) | 13.0 ± 1.2 | L/kg |
| Terminal Half-life (t½) | 23.7 ± 1.5 | min |
Note: EDL-155 is a more complex derivative, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. This data is presented to provide a general indication of the pharmacokinetic profile of a tetrahydroisoquinoline derivative.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of a novel tetrahydroisoquinoline analog.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., saline, 5% DMSO/95% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Syringes and needles for dosing and blood collection
-
Heparinized collection tubes
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study, with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound dissolved in a suitable vehicle via the tail vein at a predetermined dose.
-
Oral (PO) Administration: Administer the test compound dissolved or suspended in a suitable vehicle via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular or tail vein at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
-
Prepare a standard curve and quality control samples.
-
Extract the test compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (calculated by comparing AUC after oral and IV administration).
-
-
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To assess the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (or other organic solvent) for reaction termination
-
LC-MS/MS instrumentation
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical metabolic pathway for a tetrahydroisoquinoline.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound are:
-
Pictet-Spengler Reaction: This involves the cyclization of a β-(3-hydroxyphenyl)ethylamine with an aldehyde (commonly formaldehyde) under acidic conditions. The presence of the hydroxyl group on the phenyl ring acts as an electron-donating group, which generally favors the cyclization.[1]
-
Bischler-Napieralski Reaction followed by Reduction: This two-step process begins with the cyclization of an N-acyl derivative of β-(3-hydroxyphenyl)ethylamine to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the desired tetrahydroisoquinoline. Common reducing agents include sodium borohydride or catalytic hydrogenation.[1]
-
Catalytic Hydrogenation of Isoquinolin-5-ol: This method involves the direct reduction of the pyridine ring of isoquinolin-5-ol using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Q2: I am experiencing low yields in my Pictet-Spengler reaction. What are the potential causes and solutions?
A2: Low yields in the Pictet-Spengler synthesis of phenolic tetrahydroisoquinolines can be attributed to several factors:
-
Suboptimal pH: The pH of the reaction medium is critical for the regioselectivity and overall yield of the cyclization of 3-hydroxyphenethylamines.[2] It is recommended to perform small-scale trials at different pH values to find the optimal condition for your specific substrate and aldehyde.
-
Iminium Ion Instability: The reaction proceeds through an iminium ion intermediate. If this intermediate is unstable or prone to side reactions, the yield of the desired product will be reduced. Ensuring anhydrous conditions can help stabilize the iminium ion.
-
Side Reactions: The electron-rich phenolic ring can be susceptible to undesired electrophilic substitution or oxidation under harsh acidic conditions. Consider using milder acids or protecting the hydroxyl group.
-
Purification Losses: this compound is a polar molecule, which can lead to challenges during extraction and purification, potentially causing significant product loss.
Q3: What are common side reactions to watch out for during the synthesis?
A3:
-
Formation of Regioisomers: In the Pictet-Spengler and Bischler-Napieralski reactions, cyclization of the meta-substituted phenethylamine can potentially lead to the formation of both the desired 5-hydroxy and the undesired 7-hydroxy regioisomer. The regiochemical outcome is influenced by the reaction conditions, particularly the acidity.[2]
-
Retro-Ritter Reaction: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[3]
-
Over-reduction: During the catalytic hydrogenation of isoquinolin-5-ol, over-reduction of the benzene ring can occur, leading to the formation of decahydroisoquinoline derivatives. Careful monitoring of the reaction progress and optimization of catalyst loading and hydrogen pressure are crucial.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q4: Are there any specific challenges related to the purification of this compound?
A4: Yes, the polar nature of the hydroxyl and amino groups in the target molecule can present purification challenges.
-
Poor Extraction: The compound may have significant water solubility, leading to poor extraction efficiency with common organic solvents. Using a more polar solvent for extraction, such as n-butanol, or performing multiple extractions may be necessary.
-
Streaking on Silica Gel: The basic nitrogen and polar hydroxyl group can cause significant streaking on silica gel chromatography. To mitigate this, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol.
-
Alternative Purification Methods: For highly polar and basic compounds, reverse-phase chromatography or ion-exchange chromatography may be more effective purification techniques.[4][5]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Pictet-Spengler Reaction
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Perform small-scale optimization experiments varying the pH of the reaction mixture. A study on 3-hydroxyphenethylamines suggests that pH can significantly affect regioselectivity and yield.[2] |
| Decomposition of Starting Material | Use milder acidic conditions (e.g., TFA instead of concentrated HCl) or consider protecting the phenolic hydroxyl group. Tetrahydropyranyl (THP) is a suitable protecting group that is stable under non-acidic conditions and can be easily removed.[6][7] |
| Water in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents to favor the formation and stability of the iminium ion intermediate. |
| Low Reactivity of Aldehyde | Use a more reactive aldehyde source, such as paraformaldehyde, or a dimethyl acetal of the aldehyde. |
Problem 2: Formation of Multiple Products (Isomers/Byproducts)
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | As established, the pH is a key factor in directing the cyclization of 3-hydroxyphenethylamines.[2] Adjusting the acidity of the medium can favor the formation of the desired 5-hydroxy isomer. |
| Oxidation of Phenol | Purge the reaction vessel with an inert gas (N₂ or Ar) and use degassed solvents to minimize oxidation of the starting material and product. |
| Side Reactions with Acid | Employ a protecting group for the hydroxyl function to prevent undesired reactions under strongly acidic conditions. Benzyl or silyl ethers are common choices, though their removal conditions must be compatible with the final product.[7] |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is too Polar for Silica Gel Chromatography | Use a more polar eluent system, for example, a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.[4] |
| Product Remains in Aqueous Layer during Extraction | Use a more polar extraction solvent like n-butanol. Alternatively, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction into less polar organic solvents. |
| Product Streaking on TLC and Column | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel and reduce tailing of the basic product. |
| Persistent Impurities | Consider derivatization to a less polar compound (e.g., by protecting the hydroxyl and/or amino group) for easier purification, followed by a deprotection step. |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound (Hypothetical Procedure based on Analogs)
-
Reaction Setup: To a solution of β-(3-hydroxyphenyl)ethylamine (1 mmol) in a suitable solvent (e.g., acetonitrile/water mixture), add formaldehyde (1.1 mmol, as a 37% aqueous solution).
-
pH Adjustment: Adjust the pH of the mixture to the desired value (e.g., pH 4-7) using a suitable buffer or dilute acid/base. Based on literature for analogous compounds, a slightly acidic pH may favor the desired cyclization.[2]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., n-butanol or multiple extractions with ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol/ammonium hydroxide.
Protocol 2: Catalytic Hydrogenation of Isoquinolin-5-ol
-
Catalyst Preparation: In a high-pressure reaction vessel, add isoquinolin-5-ol (1 mmol) and a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Tetrahydroisoquinolines
| Synthetic Route | Typical Reagents | General Conditions | Common Challenges |
| Pictet-Spengler | β-arylethylamine, Aldehyde, Acid | Acidic (protic or Lewis acid), often requires heating | Regioselectivity, low yields with less activated rings, potential for side reactions.[8] |
| Bischler-Napieralski | N-acyl-β-arylethylamine, Dehydrating agent (e.g., POCl₃, P₂O₅) | Refluxing in acidic conditions | Harsh conditions, retro-Ritter side reaction, requires a subsequent reduction step.[3][9] |
| Catalytic Hydrogenation | Heteroaromatic precursor, H₂, Catalyst (e.g., Pd/C, PtO₂) | Hydrogen pressure, various solvents | Over-reduction, catalyst poisoning, regioselectivity in substituted systems. |
Signaling Pathways and Experimental Workflows
Caption: Pictet-Spengler synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 5,6,7,8-Tetrahydroisoquinolin-5-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the catalytic hydrogenation of its precursor, isoquinolin-5-ol. This method selectively reduces the carbocyclic (benzene) ring of the isoquinoline core while preserving the pyridine ring and the hydroxyl group.
Q2: Which catalysts are recommended for the selective hydrogenation of isoquinolin-5-ol?
A2: For the selective hydrogenation of the carbocyclic ring of isoquinolines, Raney Nickel and Platinum(IV) oxide (PtO₂, Adams' catalyst) are the most effective and commonly cited catalysts.[1] The choice between them may depend on the specific reaction conditions and the desired outcome.
Q3: What are the typical reaction conditions for this catalytic hydrogenation?
A3: Generally, the reaction is carried out in a solvent under a hydrogen atmosphere in the presence of the catalyst. To favor the hydrogenation of the benzene ring over the pyridine ring, an acidic medium is often employed. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) have been shown to promote the desired regioselectivity, particularly when using a platinum-based catalyst.[1]
Q4: Can the hydroxyl group on the precursor interfere with the hydrogenation process?
A4: Yes, the presence of a hydroxyl group can potentially influence the reaction. In some cases, acidic conditions that favor the desired hydrogenation might also promote side reactions like hydrogenolysis, which would involve the cleavage of the C-O bond. However, with careful control of reaction parameters, this can often be minimized. The acidic phenolic nature of the hydroxyl group might also affect the catalyst's activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are common poisons for nickel and platinum catalysts. 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion. 4. Inadequate Mixing: Poor agitation may lead to inefficient contact between the substrate, catalyst, and hydrogen. | 1. Use a fresh batch of catalyst. For Raney Nickel, ensure it has been properly activated. 2. Purify the starting material and solvents. Use high-purity hydrogen gas. 3. Increase the hydrogen pressure incrementally. A Parr shaker or similar high-pressure hydrogenation apparatus is recommended. 4. Ensure vigorous stirring throughout the reaction. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be fully effective. 3. Catalyst Deactivation: The catalyst may have gradually lost activity over the course of the reaction. | 1. Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time as needed. 2. Gradually increase the reaction temperature. For some hydrogenations, gentle heating can improve the reaction rate. 3. Add a fresh portion of the catalyst to the reaction mixture. |
| Formation of Side Products (e.g., Hydrogenolysis of the Hydroxyl Group) | 1. Harsh Reaction Conditions: High temperatures, high hydrogen pressures, or highly acidic conditions can promote the cleavage of the C-O bond. 2. Catalyst Choice: Some catalysts may have a higher propensity for promoting hydrogenolysis. | 1. Attempt the reaction under milder conditions (lower temperature and pressure). 2. If using a highly active catalyst like Palladium on Carbon (Pd/C), consider switching to Platinum Oxide (PtO₂) or Raney Nickel, which may offer better selectivity. |
| Reduction of the Pyridine Ring (Formation of Decahydroisoquinoline Derivatives) | 1. Non-selective Catalyst: The catalyst used may not be sufficiently selective for the carbocyclic ring. 2. Neutral or Basic Reaction Conditions: Hydrogenation in neutral or basic media tends to favor the reduction of the pyridine ring in N-heterocycles. | 1. Use catalysts known for their selectivity towards the benzene ring, such as PtO₂ in an acidic medium. 2. Ensure the reaction is carried out in a strongly acidic solvent like trifluoroacetic acid or with the addition of a strong acid like HCl. |
| Difficulty in Product Isolation and Purification | 1. Product is a Salt: If the reaction is performed in an acidic medium, the product will be an amine salt. 2. Catalyst Fines: Fine catalyst particles may be difficult to remove by filtration. | 1. After filtering off the catalyst, neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the free base form of the product. Then, extract with an appropriate organic solvent. 2. Use a celite pad during filtration to effectively remove fine catalyst particles. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acidic Medium
This method is adapted from procedures for the selective hydrogenation of the carbocyclic ring of quinolines and isoquinolines.
Materials:
-
Isoquinolin-5-ol
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve isoquinolin-5-ol in a minimal amount of ethanol or methanol.
-
Add trifluoroacetic acid or concentrated hydrochloric acid to the solution. The amount of acid should be sufficient to ensure a strongly acidic environment.
-
Carefully add the Platinum(IV) oxide catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Seal the hydrogenation vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake and by periodically analyzing aliquots of the reaction mixture using TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Catalytic Hydrogenation using Raney Nickel
This method provides an alternative to platinum-based catalysts and is often effective for the hydrogenation of aromatic rings.
Materials:
-
Isoquinolin-5-ol
-
Raney Nickel (activated, as a slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve isoquinolin-5-ol in ethanol or methanol.
-
Carefully add the activated Raney Nickel slurry to the solution. The amount of Raney Nickel can vary, but a starting point is typically 10-20% by weight relative to the substrate.
-
Seal the hydrogenation vessel, purge with an inert gas, and then introduce hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-500 psi). Higher pressures may be required for Raney Nickel compared to platinum catalysts.
-
Stir the mixture vigorously at room temperature or with moderate heating (e.g., 50-80 °C).
-
Monitor the reaction for completion by observing hydrogen uptake and by analytical techniques (TLC, GC-MS).
-
After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
Filter the mixture through a celite pad to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during and after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts and General Conditions for Tetrahydroisoquinoline Synthesis
| Catalyst | Typical Pressure | Typical Temperature | Solvent/Medium | Selectivity for Carbocyclic Ring | Notes |
| **Platinum(IV) Oxide (PtO₂) ** | 50 - 150 psi | Room Temperature - 50 °C | Acidic (TFA, HCl) | High | Preferred for selective hydrogenation of the benzene ring in N-heterocycles. |
| Raney Nickel | 50 - 1000 psi | 25 - 100 °C | Alcohols (EtOH, MeOH) | Moderate to High | Can be very active; may require careful control of conditions to avoid over-reduction. |
| Palladium on Carbon (Pd/C) | 50 - 200 psi | Room Temperature | Alcohols, Ethyl Acetate | Variable | Generally less selective for the carbocyclic ring; higher risk of pyridine ring reduction and hydrogenolysis. |
| Rhodium on Carbon (Rh/C) | 50 - 500 psi | Room Temperature - 80 °C | Alcohols, Acetic Acid | High | Can be a good alternative to platinum for selective arene hydrogenation. |
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of isoquinolin-5-ol.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5,6,7,8-Tetrahydroisoquinolin-5-ol. This resource offers troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-oxidation or incomplete reduction, and potentially regioisomers depending on the synthetic route. Given its structure, the compound is also susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Due to its polarity, normal-phase column chromatography using silica gel is a highly effective method for purifying this compound.[1] The choice of eluent is critical for achieving good separation.
Q3: Can this compound be purified by recrystallization?
A3: Recrystallization can be a viable purification method, particularly for removing minor impurities if a suitable solvent system can be identified. The choice of solvent will depend on the impurity profile. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the recommended method for monitoring the purity of fractions. Due to the presence of the hydroxyl and amine functional groups, specific staining agents are required for visualization as the compound may not be UV active.[2][3]
Q5: Is this compound stable? What are the recommended storage conditions?
A5: Tetrahydroisoquinolines, particularly those with hydroxyl groups, can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Issues
Problem: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: The solvent system is not polar enough to elute your highly polar compound. The secondary amine group can strongly interact with the acidic silica gel.
-
Solution:
-
Increase the polarity of your eluent. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol.[4]
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will help to deactivate the acidic sites on the silica gel and reduce the strong adsorption of the basic amine, allowing for better elution.[4]
-
Problem: The spots on my TLC plate are streaking.
-
Possible Cause 1: The sample is overloaded on the TLC plate.
-
Solution 1: Spot a more dilute solution of your sample on the TLC plate.
-
Possible Cause 2: Strong interaction between the basic amine of your compound and the acidic silica gel.
-
Solution 2: Add a small amount of triethylamine or ammonia to your TLC developing solvent to improve the spot shape.
-
Possible Cause 3: The compound is degrading on the silica plate.
-
Solution 3: Run the TLC quickly and consider using a less acidic stationary phase if degradation is suspected.
Problem: I am getting poor separation of my product from an impurity.
-
Possible Cause: The chosen eluent system has insufficient selectivity for your compound and the impurity.
-
Solution:
-
Systematically vary the solvent composition. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/methanol).
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, which may offer different selectivity.
-
Recrystallization Issues
Problem: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: Single solvent systems may not provide the desired solubility profile.
-
Solution:
-
Try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Allow the solution to cool slowly.
-
Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Problem: My compound is "oiling out" instead of crystallizing.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution 1: Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling.
-
Possible Cause 2: The presence of significant impurities can inhibit crystallization.
-
Solution 2: First, attempt to remove the bulk of the impurities by a quick column chromatography pass before proceeding with recrystallization.
Data Presentation
The following table summarizes elution conditions used for the purification of a structurally related compound, (S)-5,6,7,8-tetrahydroquinoline-8-ol, which can serve as a starting point for developing a method for this compound.
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| (S)-5,6,7,8-tetrahydroquinoline-8-ol | Silica Gel | Ethyl acetate / Hexane (7:3) | 88% | --INVALID-LINK-- |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Silica Gel | Ethyl acetate / Hexane (7:3) | 86% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Column Chromatography Purification
1. Preparation of the Eluent and TLC Analysis:
-
Begin with a relatively non-polar eluent system, such as 20% ethyl acetate in hexane, and gradually increase the polarity.
-
A good starting point for method development on a TLC plate is to test a range of solvent systems (e.g., 20%, 50%, 80% ethyl acetate in hexane, and 5% methanol in dichloromethane).
-
The ideal eluent system should give your product an Rf value of approximately 0.25-0.35 on the TLC plate.[5]
-
TLC Visualization: Since this compound contains both alcohol and amine functional groups, it may not be UV active. Use a chemical stain for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for oxidizable groups like alcohols. It will appear as a yellow or brown spot on a purple background.[6]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as a purple or pink spot upon heating.[3]
-
p-Anisaldehyde Stain: This is a versatile stain for nucleophiles like alcohols and amines.[2]
-
2. Packing the Column:
-
Choose a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing with an appropriate stain.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the eluent (gradient elution). For example, you can increase the percentage of ethyl acetate or add a small amount of methanol.[7]
5. Combining and Concentrating Fractions:
-
Once all the product-containing fractions have been identified by TLC, combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Test the solubility of your crude material in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, try a binary solvent system as described in the troubleshooting section.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for column chromatography purification issues.
References
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine, such as 3-(2-aminoethyl)phenol, with an aldehyde, typically formaldehyde, under acidic conditions.[1] An alternative, though less direct, route could be a multi-step process involving the construction of the tetrahydroisoquinoline core followed by functional group manipulation to introduce the hydroxyl group at the C5 position.
Q2: What are the critical parameters to control during the Pictet-Spengler synthesis of this compound?
Several parameters are crucial for a successful synthesis:
-
Purity of Starting Materials: Ensure the 3-(2-aminoethyl)phenol and formaldehyde source (e.g., paraformaldehyde) are of high purity to avoid side reactions.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) are critical for promoting the reaction while minimizing degradation.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures, but excessive heat can lead to byproduct formation.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: I am observing a low yield of the desired product. What are the potential causes and solutions?
Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the product or starting material, and suboptimal reaction conditions.
Q4: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: Neutralization of the acidic reaction mixture followed by extraction with an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating the product from byproducts and unreacted starting materials.
-
Recrystallization: Further purification can be achieved by recrystallizing the isolated product from a suitable solvent system.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Action |
| Inactive Catalyst | Use a fresh batch of acid catalyst. Ensure anhydrous conditions if using a Lewis acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and byproduct generation using TLC. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC to ensure it has gone to completion. |
| Poor Quality Starting Materials | Verify the purity of 3-(2-aminoethyl)phenol and formaldehyde source by analytical techniques (e.g., NMR, melting point). |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants and catalyst are correct as per the established protocol. |
Issue 2: Presence of Significant Byproducts
| Potential Byproduct | Identification Method | Mitigation Strategy |
| N-formylated Intermediate/Product | LC-MS (observe M+28 amu), ¹H NMR (presence of a formyl proton signal ~8 ppm). | Use a milder formylating agent or optimize the reaction time and temperature to favor cyclization over N-formylation. |
| Over-alkylated Products (e.g., N-methylated) | LC-MS (observe M+14 amu), ¹H NMR (presence of an N-methyl signal ~2.2-2.5 ppm). | Use a stoichiometric amount of formaldehyde. Formaldehyde can act as a reducing agent in the presence of formic acid (Eschweiler-Clarke conditions), leading to N-methylation. |
| Oxidized Byproduct (Isoquinolin-5-ol) | LC-MS (observe M-4 amu), UV-Vis (aromatic system will show different absorption), ¹H NMR (aromatic protons will have different shifts and coupling constants). | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. |
| Unreacted Starting Material | TLC, HPLC, ¹H NMR (signals corresponding to 3-(2-aminoethyl)phenol). | Increase reaction time or temperature cautiously. Ensure adequate mixing. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
Materials:
-
3-(2-aminoethyl)phenol
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(2-aminoethyl)phenol (1 equivalent) in methanol.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and concentrate to yield this compound.
Protocol 2: Identification and Characterization of Byproducts
-
Thin Layer Chromatography (TLC): Use TLC to monitor the reaction progress and identify the presence of impurities. A suitable mobile phase would be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexane). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to quantify the purity of the product and identify the retention times of potential impurities. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the main product and any observed impurities. This is crucial for proposing the structures of byproducts (e.g., N-formylated, N-methylated, or oxidized species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum of the crude product to identify signals corresponding to the desired product and any major impurities. Look for characteristic signals of potential byproducts as listed in the troubleshooting table.
-
¹³C NMR: Carbon NMR can provide further structural information to confirm the identity of the product and byproducts.
-
2D NMR (COSY, HSQC, HMBC): For complex mixtures or for unambiguous structure elucidation of unknown impurities, 2D NMR techniques are invaluable.
-
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions and byproduct formation pathways.
Caption: General experimental workflow for synthesis and analysis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction.[1][2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid to form the desired tetrahydroisoquinoline ring system.[3][4]
Q2: What are the typical starting materials for the Pictet-Spengler synthesis of this compound?
A2: The synthesis of this compound via the Pictet-Spengler reaction would theoretically start with 3-(2-aminoethyl)cyclohex-2-en-1-ol and a suitable carbonyl compound, most commonly formaldehyde or a formaldehyde equivalent like paraformaldehyde.
Q3: What are the key factors influencing the yield of the Pictet-Spengler reaction?
A3: Several factors significantly impact the yield of the Pictet-Spengler reaction:
-
Acidity (pH): The reaction is acid-catalyzed. The pH of the reaction medium affects the rate of iminium ion formation, which is a key intermediate.
-
Temperature: Reaction temperature can influence the reaction rate and the formation of side products.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.
-
Reactant Concentration: The concentration of the starting materials can impact the reaction kinetics.
-
Nature of the Carbonyl Compound: The reactivity of the aldehyde or ketone used can affect the overall efficiency of the condensation step.
Q4: Are there alternative methods to the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines?
A4: Yes, other methods for synthesizing tetrahydroisoquinolines exist, although the Pictet-Spengler reaction is often the most direct. Alternative approaches include modifications of the Bischler-Napieralski reaction followed by reduction, and various chemoenzymatic processes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inadequate Acidity: The reaction may not be sufficiently acidic to promote the formation of the crucial iminium ion intermediate.[1] | 1. Optimize pH: Carefully adjust the pH of the reaction mixture. While strong acids like concentrated HCl have been traditionally used, milder acids or buffered systems might be necessary to avoid degradation of starting materials or products.[4] |
| 2. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. | 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| 3. Inactive Starting Materials: The β-arylethylamine or carbonyl compound may have degraded. | 3. Verify Starting Material Quality: Ensure the purity and reactivity of the starting materials. Use freshly distilled or purified reagents if necessary. | |
| Formation of Multiple Products/Side Reactions | 1. Polymerization of the Aldehyde: Aldehydes, especially formaldehyde, can polymerize under acidic conditions. | 1. Use Formaldehyde Equivalent: Consider using a formaldehyde equivalent such as paraformaldehyde or dimethoxymethane to control the concentration of free formaldehyde. |
| 2. Oxidation of the Product: The hydroxyl group on the tetrahydroisoquinoline ring can be susceptible to oxidation, leading to colored impurities. | 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| 3. Isomer Formation: Depending on the substitution pattern of the starting materials, different isomers may form. | 3. Optimize Reaction Conditions: Carefully control reaction parameters such as temperature and addition rate of reagents to favor the formation of the desired isomer. | |
| Difficulty in Product Purification | 1. Tarry Residues: Overheating or prolonged reaction times can lead to the formation of polymeric tars. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of tars. |
| 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 2. Alternative Purification Techniques: Explore alternative purification methods such as crystallization, acid-base extraction, or the use of a different stationary phase for chromatography. |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction:
-
Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol, or water).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acidification: Slowly add the acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) to the reaction mixture while stirring. The optimal pH should be determined empirically.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or crystallization.
Data Presentation
The following table summarizes general conditions that can be optimized for the Pictet-Spengler synthesis of hydroxylated tetrahydroisoquinolines. Specific yields for this compound will need to be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Acid Catalyst | Hydrochloric Acid | Trifluoroacetic Acid | Lewis Acid (e.g., BF₃·OEt₂) | Strong protic acids are traditional, but Lewis acids can sometimes offer milder conditions and different selectivity. |
| Solvent | Toluene | Methanol | Water | The choice of solvent affects solubility and can influence reaction rates. |
| Temperature | Room Temperature | 60°C | Reflux | Higher temperatures generally increase the reaction rate but may also lead to more side products. |
| pH | 1-2 | 4-5 | Neutral | Acidic conditions are typically required to catalyze the reaction. The optimal pH needs to be determined experimentally to balance reaction rate and stability of reactants and products. |
Visualizations
DOT Script for Pictet-Spengler Reaction Pathway:
Caption: General signaling pathway for the Pictet-Spengler reaction.
DOT Script for Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. organicreactions.org [organicreactions.org]
stability and degradation of 5,6,7,8-Tetrahydroisoquinolin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroisoquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, at room temperature.[1] The compound is a clear pale yellow liquid and should be protected from light and moisture.[1] For long-term storage, keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated area is advisable.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as methanol, ethanol, and chloroform. For aqueous solutions, the use of a co-solvent may be necessary depending on the desired concentration.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A color change in a solution of this compound, particularly a darkening or change to a brownish hue, can be an indication of degradation, likely due to oxidation. The phenolic hydroxyl group and the tetrahydroisoquinoline ring system are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. It is recommended to prepare solutions fresh and use de-gassed solvents to minimize oxidation.
Q4: I am seeing an unexpected peak in my HPLC analysis of a sample containing this compound. What could it be?
A4: An unexpected peak in your HPLC chromatogram could be a degradation product or an impurity from the synthesis. Tetrahydroisoquinoline derivatives can undergo various degradation reactions, including oxidation and photolysis. To identify the unknown peak, it is advisable to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products and compare their retention times with the unexpected peak. Mass spectrometry can also be a valuable tool for identifying the structure of the unknown compound.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Decreased potency or activity over time. | Degradation of the compound in the assay medium. | Prepare fresh stock solutions of this compound for each experiment. If the assay requires incubation over a long period, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, presence of media components). |
| High variability between replicate experiments. | Inconsistent handling and storage of the compound. | Ensure all aliquots of the compound are stored under identical conditions (inert atmosphere, protected from light). Use a consistent procedure for preparing working solutions. |
| Complete loss of activity. | Significant degradation of the compound. | Verify the purity of the compound using an appropriate analytical method like HPLC-UV. If degradation is confirmed, obtain a new, pure batch of the compound. Review storage and handling procedures. |
Issue 2: Problems During Chemical Synthesis or Derivatization
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turns dark or forms a precipitate. | Oxidation or side reactions of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified and de-gassed solvents. Consider the use of antioxidants if compatible with the reaction chemistry. |
| Low yield of the desired product. | Degradation of the starting material or product under the reaction conditions. | Optimize reaction parameters such as temperature and reaction time. If the reaction is sensitive to pH, ensure appropriate buffering. Analyze the reaction mixture at different time points to monitor for the formation of degradation products. |
| Difficulty in purifying the final product. | Presence of closely related impurities or degradation products. | Employ a high-resolution purification technique such as preparative HPLC. Characterize the impurities to understand their origin and optimize the reaction to minimize their formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to the desired concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a hot air oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
Prepare a sample for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) of the compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Prepare samples for analysis by dissolving the solid or diluting the solution with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC-UV Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (Gradient elution may be required to resolve all degradation products) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a starting point, and the method may need to be optimized for the specific degradation products formed.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
References
common issues with 5,6,7,8-Tetrahydroisoquinolin-5-ol solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with 5,6,7,8-Tetrahydroisoquinolin-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a weakly basic nitrogen atom and a phenolic hydroxyl group. This structure suggests that its solubility is highly dependent on the pH of the solution and the polarity of the solvent. Generally, it is expected to have limited solubility in neutral aqueous solutions and non-polar organic solvents. Its solubility is likely to be improved in acidic aqueous solutions due to the protonation of the basic nitrogen, and in polar organic solvents.
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: The limited solubility of this compound in neutral water is expected due to its organic structure. To improve aqueous solubility, consider adjusting the pH. Since the molecule has a basic nitrogen atom, lowering the pH with a dilute acid (e.g., 0.1 N HCl) will protonate this nitrogen, forming a more soluble salt.[1] It is recommended to start with a small amount of the compound in water and incrementally add dilute acid until the compound dissolves.
Q3: In which organic solvents is this compound likely to be soluble?
A3: Based on the principle of "like dissolves like," polar organic solvents are the best choice for dissolving this compound.[2] Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol are likely to be effective. For less polar solvents, solubility is expected to be poor.
Q4: My compound is not dissolving sufficiently in my chosen organic solvent for my experiment. What are my options?
A4: If you are experiencing poor solubility in a specific organic solvent, you can try several troubleshooting steps:
-
Sonication: Applying ultrasonic waves can help to break down aggregates and increase the rate of dissolution.
-
Gentle Warming: Gently warming the solution can increase the kinetic energy of the molecules and improve solubility. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Co-solvents: Adding a small amount of a strong polar solvent in which the compound is highly soluble (e.g., DMSO or DMF) to your primary solvent can significantly improve overall solubility.[3][4]
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility
This guide outlines the steps to improve the solubility of this compound in aqueous buffers.
Problem: The compound does not dissolve in neutral water or buffer.
Solution Workflow:
Caption: Workflow for improving aqueous solubility via pH adjustment.
Experimental Protocol: pH Adjustment for Aqueous Solubility
-
Weigh the desired amount of this compound and place it in a suitable container.
-
Add a small volume of purified water or your desired aqueous buffer.
-
While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) drop by drop.
-
Monitor the solution for clarity. Continue adding acid until the compound is fully dissolved.
-
Record the final pH of the solution. Note that the change in pH may affect your experimental outcomes.
Guide 2: Troubleshooting Solubility in Organic Solvents
This guide provides a systematic approach to dissolving this compound in organic solvents for non-aqueous experiments.
Problem: The compound shows poor solubility in the primary organic solvent of choice.
Troubleshooting Steps:
Caption: Logical workflow for troubleshooting organic solvent solubility.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water (neutral) | High | Low | Limited by the non-polar hydrocarbon backbone. |
| Water (acidic, pH < 6) | High | High | Protonation of the basic nitrogen forms a soluble salt.[1] |
| Dimethyl Sulfoxide (DMSO) | High | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | High | High | Similar to DMSO, a good solvent for polar molecules. |
| Ethanol | Medium-High | Moderate to High | Polar protic solvent that can engage in hydrogen bonding. |
| Methanol | High | Moderate to High | Similar to ethanol, but more polar. |
| Dichloromethane (DCM) | Medium-Low | Low | Less polar solvent, unlikely to effectively solvate the polar functional groups. |
| Hexane | Low | Very Low | Non-polar solvent, not suitable for dissolving a polar molecule. |
Note: This table is based on the chemical structure of this compound and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous or other organic media for experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
Procedure:
-
Accurately weigh the desired mass of this compound.
-
Transfer the compound to a volumetric flask.
-
Add a portion of DMSO to the flask, approximately half of the final desired volume.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the flask in a sonicator bath for 5-10 minutes.
-
Once the compound is dissolved, add DMSO to the final volume mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution appropriately, protected from light and moisture.
References
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydroisoquinolin-5-ol, with a focus on preventing racemization and achieving high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of this compound?
A1: The most effective strategies for the asymmetric synthesis of this compound involve the enantioselective reduction of the corresponding prochiral ketone, 6,7-dihydroisoquinolin-5(8H)-one. Key methods include:
-
Asymmetric Transfer Hydrogenation (ATH): This widely used method employs a chiral catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), with a hydrogen donor like formic acid/triethylamine or isopropanol.[1][2][3]
-
Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst.[4][5][6] Catalysts based on iridium and ruthenium have shown high efficiency and enantioselectivity in the reduction of related N-heterocyclic compounds.[4][7]
-
Enzymatic Kinetic Resolution: This method can be used to resolve a racemic mixture of this compound. Lipases, such as Candida antarctica lipase, can selectively acylate one enantiomer, allowing for the separation of the two.[8][9]
Q2: What is the most common precursor for the asymmetric synthesis of this compound?
A2: The immediate precursor for the asymmetric reduction is 6,7-dihydroisoquinolin-5(8H)-one. This ketone can be synthesized through various methods, with the Bischler-Napieralski reaction being a common approach for constructing the dihydroisoquinoline core.[10]
Q3: How can I determine the enantiomeric excess (ee%) of my this compound product?
A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[11][12] Common chiral stationary phases for the separation of tetrahydroisoquinoline enantiomers include polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD-H.[9][13] The mobile phase often consists of a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enantioselectivity | 1. Inactive or poisoned catalyst. 2. Unsuitable chiral ligand for the substrate. 3. Incorrect reaction conditions (temperature, pressure, solvent). | 1. Ensure the catalyst is handled under inert conditions. Use fresh, high-purity reagents and solvents. 2. Screen a variety of chiral ligands. For ATH, ligands like (R,R)-TsDPEN are often effective. 3. Optimize reaction parameters. Lowering the temperature can sometimes improve enantioselectivity. |
| Racemization of the final product | 1. Presence of acid during workup or purification. 2. Elevated temperatures during purification (e.g., distillation). 3. Prolonged storage under non-optimal conditions. | 1. Use a mild basic or neutral workup. Avoid strong acids. If acidic conditions are necessary, perform the steps at low temperatures and for a short duration. 2. Purify the product using column chromatography at room temperature. Avoid high temperatures. 3. Store the final product in a cool, dark place, preferably under an inert atmosphere. |
| Low conversion of the starting ketone | 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Inefficient hydrogen source (for ATH). | 1. Increase the catalyst loading incrementally. 2. Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds, water). 3. For ATH, use a larger excess of the hydrogen donor (e.g., formic acid/triethylamine). |
| Poor yield | 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Mechanical losses during handling. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Follow the recommendations for avoiding racemization, as these conditions are also generally milder and prevent degradation. 3. Handle the product carefully, especially during extractions and transfers. |
Experimental Protocols
Asymmetric Transfer Hydrogenation (ATH) of 6,7-Dihydroisoquinolin-5(8H)-one
This protocol is a general guideline based on successful ATH of analogous substrates. Optimization for the specific substrate is recommended.
Materials:
-
6,7-dihydroisoquinolin-5(8H)-one
-
[RuCl₂(p-cymene)]₂ or [RhCp*Cl₂]₂
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., dichloromethane or a mixture of water and methanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere, dissolve the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in the chosen solvent. Stir the mixture for 20-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the 6,7-dihydroisoquinolin-5(8H)-one in the solvent.
-
Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine.
-
Reaction: Add the formic acid/triethylamine mixture to the ketone solution. Then, add the pre-activated catalyst solution.
-
Incubation: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a non-acidic eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine).
Quantitative Data for Asymmetric Reductions of Analogous Substrates
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [RhCp*Cl((R)-CAMPY)]Cl | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >95 | 69 | [8][14] |
| Ti-catalyst | N-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)imine | 82 | 98 | [1] |
| Ru-catalyst with AgSbF₆ | 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 90 (conversion) | 98 | [1] |
| Rhodium/Mandyphos(OMe) | Furyl-substituted (Z)-dehydroamino acid derivative | N/A | 80-98 | [15][16] |
Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
References
- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of … [ouci.dntb.gov.ua]
- 4. Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline [mdpi.com]
- 11. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at different positions on the saturated ring system can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 5,6,7,8-tetrahydroisoquinolin-5-ol and its isomers (6-ol, 7-ol, and 8-ol), offering insights into their potential for drug discovery and development. While direct experimental comparative data for these specific four isomers is limited in the current literature, this analysis compiles available information on related compounds and computational predictions to guide further research.
Physicochemical Properties: A Comparative Overview
The position of the hydroxyl group on the tetrahydroisoquinoline ring is expected to modulate key physicochemical parameters such as lipophilicity (logP), acidity (pKa), and aqueous solubility. These properties are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolinol Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Basic) | Predicted pKa (Acidic) |
| This compound | C₉H₁₁NO | 149.19 | 1.3 | 8.5 | 10.2 |
| 5,6,7,8-Tetrahydroisoquinolin-6-ol | C₉H₁₁NO | 149.19 | 1.2 | 8.6 | 10.3 |
| 5,6,7,8-Tetrahydroisoquinolin-7-ol | C₉H₁₁NO | 149.19 | 1.2 | 8.6 | 10.3 |
| 5,6,7,8-Tetrahydroisoquinolin-8-ol | C₉H₁₁NO | 149.19 | 1.4 | 8.4 | 10.1 |
Note: The logP and pKa values are computational predictions and may vary from experimental values. The basic pKa corresponds to the protonation of the nitrogen atom, while the acidic pKa corresponds to the deprotonation of the hydroxyl group.
Biological Activities and Therapeutic Potential
The tetrahydroisoquinoline nucleus is a well-established pharmacophore that interacts with various receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and adrenergic receptors. The position of the hydroxyl group can influence binding affinity and selectivity, leading to distinct pharmacological profiles for each isomer.
Dopaminergic and Adrenergic Receptor Interactions
Derivatives of 5,6,7,8-tetrahydroisoquinoline have been extensively studied for their effects on the central nervous system, particularly their interactions with dopamine and adrenergic receptors. The hydroxyl group can form key hydrogen bonds with receptor residues, influencing ligand binding and functional activity. For instance, the catechol-like motif present in some hydroxylated tetrahydroisoquinolines is known to be crucial for high-affinity dopamine receptor binding.
While direct comparative binding data for the four isomers is not available, studies on related compounds suggest that the position of the hydroxyl group can significantly impact receptor affinity and selectivity. For example, in a series of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the presence and position of hydroxyl groups on the tetrahydroisoquinoline ring were found to be critical for both dopamine D1 and D2 receptor affinity.
Table 2: Biological Activity Profile of Hydroxylated Tetrahydroisoquinoline Derivatives (Illustrative Examples)
| Compound Class | Target(s) | Reported Activity | Reference |
| Dihydrexidine (aporphine-like) | Dopamine D1/D5 receptors | Full agonist | [1] |
| Trimetoquinol | β-Adrenergic receptors | Agonist | [2] |
| Doxanthrine | Dopamine D1-like receptors | Agonist | [1] |
Other Potential Therapeutic Applications
The tetrahydroisoquinoline scaffold has been explored for a wide range of therapeutic applications beyond CNS disorders, including:
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Some analogues have demonstrated anti-inflammatory properties.
-
Antimicrobial Activity: The scaffold has been investigated for its potential against bacterial and fungal pathogens.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed experimental protocols for key assays are provided below.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constants (pKa) of the tetrahydroisoquinolinol isomers.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the test compound solution in a beaker with a magnetic stirrer.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
In a separate experiment, titrate a fresh solution of the test compound with the standardized NaOH solution.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate titration curves.
-
The pKa values can be determined from the half-equivalence points of the titration curves.
-
Determination of logP by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of the isomers.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in either water-saturated octanol or octanol-saturated water.
-
Prepare a series of calibration standards of the compound in a suitable solvent for quantification (e.g., by UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
-
Quantification:
-
Carefully separate the aqueous and octanolic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) against the calibration curve.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the isomers for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) at a concentration near its Kd, and varying concentrations of the test compound (isomer).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental procedures and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of tetrahydroisoquinolinol isomers.
Caption: Simplified dopamine D2 receptor signaling pathway potentially modulated by tetrahydroisoquinolinol isomers.
Conclusion
The positional isomers of 5,6,7,8-tetrahydroisoquinolinol represent a promising area for further investigation in drug discovery. While this guide provides a foundational comparison based on available data and computational predictions, it highlights the critical need for direct experimental studies to elucidate the specific physicochemical and biological properties of each isomer. The provided experimental protocols and conceptual diagrams are intended to serve as a resource for researchers embarking on such investigations. A thorough understanding of the structure-activity relationships within this isomeric series will be instrumental in the rational design of novel therapeutic agents targeting a range of diseases.
References
- 1. Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomeric-activity ratios of trimetoquinol enantiomers on beta-adrenergic receptor subtypes: functional and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for validating the biological activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol. While direct experimental data for this specific compound is not extensively available in the public domain, this document outlines a comparative analysis based on structurally similar tetrahydroisoquinoline derivatives with established biological activities. The provided experimental protocols and proposed validation workflows are designed to facilitate the investigation of this compound's therapeutic potential.
Executive Summary
The tetrahydroisoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, with derivatives exhibiting a wide range of activities including neuroprotective, anticancer, and potent interactions with G-protein coupled receptors. Based on the analysis of structurally related analogs, it is hypothesized that this compound is likely to exhibit activity as a modulator of dopamine and/or serotonin receptors, and may possess neuroprotective or antiproliferative properties. This guide provides a direct comparison with known tetrahydroisoquinoline derivatives to benchmark future experimental findings.
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of selected tetrahydroisoquinoline derivatives that can serve as benchmarks for the evaluation of this compound.
Table 1: Dopamine Receptor Affinity of Tetrahydroisoquinoline Analogs
| Compound | Structure | Receptor Target | Affinity (Ki, nM) | Selectivity | Reference |
| This compound | Chemical structure of this compound | To be determined | To be determined | To be determined | N/A |
| Compound 31 (a 1,2,3,4-THIQ derivative) | A complex 1,2,3,4-tetrahydroisoquinoline derivative | Dopamine D3 | ~1.4 (pKi 8.4) | 150-fold over D2 | [1] |
| Compound 6a (a 6,7-dihydroxy-1,2,3,4-THIQ) | A 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative | Dopamine D3 | 2 | Modest vs D1, D2, D4 | [2] |
| (S)-(-)-Isocorypalmine | A naturally occurring tetrahydroisoquinoline alkaloid | Dopamine D1/D2/D3/D5 | 5.5 / 41.8 / 37.3 / 9.5 | D1-like > D2-like | [3] |
| Br-BTHIQ | 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline | Dopamine D2/D3/D4 | 286 / 197 / 13.8 | D4 selective | [3] |
Table 2: Serotonin Receptor Activity of 8-Hydroxy-Tetrahydroisoquinoline Analogs
| Compound | Structure | Receptor Target | Activity | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| This compound | Chemical structure of this compound | To be determined | To be determined | To be determined | To be determined | N/A |
| Pellotine (1a) | An 8-hydroxy-6,7-dimethoxy-tetrahydroisoquinoline | 5-HT7 | Inverse Agonist | 3.43 | -100 | [4] |
Table 3: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Structure | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | Chemical structure of this compound | To be determined | To be determined | To be determined | N/A |
| Compound GM-3-18 | A substituted tetrahydroisoquinoline derivative | HCT116 (Colon) | KRas Inhibition | 0.9 | [5] |
| Compound GM-3-121 | A substituted tetrahydroisoquinoline derivative | Endothelial Cells | Anti-angiogenesis | 1.72 | [5] |
Proposed Experimental Validation
To elucidate the biological activity of this compound, a tiered experimental approach is recommended.
Tier 1: Primary Screening - Receptor Binding Assays
Objective: To determine the binding affinity of this compound for dopamine and serotonin receptors.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
[3H]Spiperone (radioligand).
-
Haloperidol (for non-specific binding).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol to separate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified target receptor(s).
Experimental Protocol: cAMP Assay for Gαi-Coupled Receptors (e.g., Dopamine D2)
-
Materials:
-
CHO or HEK293 cells stably expressing the dopamine D2 receptor.
-
Forskolin (adenylyl cyclase activator).
-
Dopamine (agonist control).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in 96-well plates and culture overnight.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of dopamine and forskolin.
-
To test for agonist activity, incubate the cells with varying concentrations of this compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 or IC50 values to determine the potency and efficacy of the compound.
-
Tier 3: Cellular Phenotypic Assays
Objective: To evaluate the neuroprotective or antiproliferative effects of this compound in relevant cell models.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Neurotoxin (e.g., MPP+, 6-OHDA, or rotenone).
-
Test compound: this compound.
-
Cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
-
Procedure:
-
Plate SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin and incubate for a further 24-48 hours.
-
Measure cell viability using the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the EC50 for the neuroprotective effect.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow, a potential signaling pathway, and a summary of structure-activity relationships based on available data for analogs.
Conclusion
While the biological activity of this compound has not been explicitly detailed in the reviewed literature, the extensive data on its structural analogs strongly suggest its potential as a pharmacologically active compound, likely targeting dopamine and/or serotonin receptors. The presence of the hydroxyl group is predicted to be a key determinant of its activity profile, potentially conferring neuroprotective properties. The experimental framework provided in this guide offers a clear path for the systematic validation of its biological functions and therapeutic potential. The comparative data from known analogs will be crucial in interpreting the significance of the experimental findings for this compound.
References
- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroisoquinoline Derivatives: Unveiling the Pharmacological Landscape of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of 5,6,7,8-tetrahydroisoquinolin-5-ol and other THIQ derivatives, with a particular focus on their interactions with dopamine receptors, a key target in the treatment of neurological and psychiatric disorders. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related 5,6,7,8-THIQ and the more extensively studied 1,2,3,4-THIQ derivatives to provide a valuable comparative perspective for researchers in drug discovery and development.
I. Comparative Pharmacological Data
The pharmacological profile of THIQ derivatives is heavily influenced by the substitution pattern on the tetrahydroisoquinoline core. The following tables summarize the binding affinities of various THIQ derivatives for dopamine D1, D2, and D3 receptors.
Table 1: Dopamine Receptor Binding Affinities of 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound/Derivative | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | >10000 | 504 | 1.2 | [3] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | >10000 | 1430 | 3.4 | [3] |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) | 88 | 94 | 2.0 | [3] |
| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6c) | 260 | 250 | 26 | [3] |
| Tetrahydroisoquinoline with 7-CF3SO2O- and 3-indolylpropenamido substitution (31) | - | 1260 | 8.4 (pKi 8.4) | [4] |
Table 2: Biological Activity of Substituted 5,6,7,8-Tetrahydroisoquinoline Derivatives
| Compound/Derivative | Target | Activity | Reference |
| 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline series | C5a Receptor | Potent functional antagonists | [5] |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (1) | Anticancer (A549, MCF7) | Moderate to strong activity | [6] |
| 8-Hydroxy-6,7-dimethoxy-tetrahydroisoquinoline (Anhalidine, 1b) | 5-HT7 Receptor | Inverse agonist (EC50 = 219 nM) | [7] |
II. Signaling Pathways of Dopamine Receptors
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Their activation by ligands like THIQ derivatives initiates distinct downstream signaling cascades.
A. D1-like Receptor Signaling
D1-like receptors primarily couple to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, a key regulator of neuronal signaling.
B. D2-like Receptor Signaling
D2-like receptors, in contrast, couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits released upon D2-like receptor activation can modulate other signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
III. Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of THIQ derivatives.
A. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor) are prepared from cultured cells or animal tissue.[8][9]
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.[8][9]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[8]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
B. cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP, a key second messenger in D1-like receptor signaling.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the D1 receptor are cultured in multi-well plates.[10][11]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known D1 agonist.[10]
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[12][13] This involves a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
C. ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAPK/ERK signaling pathway, which is often downstream of D2-like receptor activation. It measures the level of phosphorylated ERK1/2.
Protocol:
-
Cell Culture and Treatment: Cells expressing the D2 receptor are cultured and then treated with the test compound for a specific time.[14]
-
Cell Lysis: The cells are lysed, and the protein concentration of the lysate is determined.
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.[15]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. The same membrane is often stripped and re-probed with an antibody that detects total ERK1/2 as a loading control.[14][15]
-
Data Analysis: The intensity of the protein bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK1/2 activation.[14]
IV. Conclusion
The tetrahydroisoquinoline scaffold represents a versatile platform for the design of potent and selective ligands for a variety of biological targets, with a significant emphasis on dopamine receptors. While the pharmacological profile of this compound remains to be fully elucidated, the extensive research on other THIQ derivatives, particularly the 1,2,3,4-THIQ analogs, provides a strong foundation for future investigations. The structure-activity relationships derived from the existing data highlight the critical role of substituent positioning on the THIQ core for achieving high affinity and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into this important class of compounds and aid in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Vergleichender Leitfaden zur strukturellen Bestätigung von 5,6,7,8-Tetrahydroisochinolin-5-ol mittels Spektroskopie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten Vergleich und eine Vorgehensweise zur strukturellen Bestätigung von 5,6,7,8-Tetrahydroisochinolin-5-ol unter Verwendung verschiedener spektroskopischer Techniken. Angesichts der begrenzten direkt verfügbaren Spektraldaten für die Zielverbindung wird eine vergleichende Analyse mit strukturell verwandten Analoga durchgeführt, um einen robusten Rahmen für die Strukturaufklärung zu schaffen.
Zusammenfassung der Spektroskopischen Daten
Die folgende Tabelle fasst die verfügbaren spektroskopischen Daten für 5,6,7,8-Tetrahydroisochinolin und seine Isomere zusammen, die als Referenz für die Strukturbestimmung von 5,6,7,8-Tetrahydroisochinolin-5-ol dienen.
| Verbindung | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | IR (cm⁻¹) | Massenspektrometrie (m/z) |
| 5,6,7,8-Tetrahydroisochinolin | Verfügbar[1] | Verfügbar[1] | Verfügbar[1] | M⁺ = 133[1][2] |
| 1,2,3,4-Tetrahydroisochinolin | Verfügbar[3] | Keine Daten gefunden | Verfügbar[4] | M⁺ = 133.19[5] |
| 5,6,7,8-Tetrahydrochinolin-8-ol | Keine Daten gefunden | 19.8, 28.7, 31.3, 51.2, 121.8, 131.7, 136.8, 146.9, 158.3[6] | Keine Daten gefunden | M⁺ = 148[6] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin | Singlets bei 3.82 und 3.83 ppm[7] | Keine Daten gefunden | 2909, 2762, 1612[7] | Verfügbar[7] |
Anmerkung: Detaillierte Verschiebungen und Kopplungskonstanten sind den zitierten Quellen zu entnehmen.
Experimentelle Protokolle
Für eine eindeutige Strukturaufklärung sind standardisierte experimentelle Bedingungen entscheidend.
Protokoll für die NMR-Spektroskopie
-
Probenvorbereitung: Lösen Sie 5-10 mg der Probe in 0,5-0,7 ml deuteriertem Lösungsmittel (z. B. CDCl₃, DMSO-d₆). Fügen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu.
-
¹H-NMR-Spektroskopie:
-
Führen Sie das Experiment auf einem 400-MHz- oder höher-Spektrometer durch.
-
Erfassen Sie das Spektrum mit einem geeigneten Pulsprogramm (z. B. zg30).
-
Stellen Sie die spektrale Breite so ein, dass alle erwarteten Signale (typischerweise 0-10 ppm) erfasst werden.
-
Wenden Sie zur Verbesserung des Signal-Rausch-Verhältnisses eine angemessene Anzahl von Scans (z. B. 16 oder 32) an.
-
-
¹³C-NMR-Spektroskopie:
-
Führen Sie das Experiment auf demselben Spektrometer durch.
-
Verwenden Sie ein breitbandentkoppeltes Pulsprogramm (z. B. zgpg30), um Singuletts für alle Kohlenstoffatome zu erhalten.
-
Stellen Sie die spektrale Breite so ein, dass alle erwarteten Signale (typischerweise 0-200 ppm) erfasst werden.
-
Führen Sie eine ausreichende Anzahl von Scans durch, um ein gutes Signal-Rausch-Verhältnis zu erzielen (kann mehrere tausend Scans erfordern).
-
Protokoll für die Infrarotspektroskopie (IR)
-
Probenvorbereitung:
-
ATR (Abgeschwächte Totalreflexion): Geben Sie eine kleine Menge der reinen Probe direkt auf den ATR-Kristall.
-
KBr-Pressling: Mischen Sie 1-2 mg der Probe gründlich mit ca. 100 mg trockenem Kaliumbromid (KBr) und pressen Sie die Mischung zu einer durchsichtigen Scheibe.
-
-
Messung:
-
Zeichnen Sie das Spektrum in einem Bereich von 4000-400 cm⁻¹ auf.
-
Führen Sie eine Hintergrundmessung durch, bevor Sie die Probe analysieren.
-
Akkumulieren Sie mehrere Scans (z. B. 16), um das Signal-Rausch-Verhältnis zu verbessern.
-
Protokoll für die Massenspektrometrie (MS)
-
Probenvorbereitung: Lösen Sie eine sehr geringe Menge der Probe in einem geeigneten flüchtigen Lösungsmittel (z. B. Methanol, Acetonitril).
-
Messung:
-
Elektronenionisation (EI): Führen Sie die Probe in das Massenspektrometer ein (oft über einen Gaschromatographen). Die Standard-Elektronenenergie beträgt 70 eV.
-
Elektrospray-Ionisation (ESI): Injizieren Sie die Probelösung direkt in die ESI-Quelle. Diese Methode ist schonender und führt oft zum protonierten Molekülion [M+H]⁺.
-
Erfassen Sie das Massenspektrum über einen geeigneten m/z-Bereich.
-
Logischer Arbeitsablauf zur Strukturbestätigung
Der folgende Arbeitsablauf beschreibt die logischen Schritte zur Bestätigung der Struktur von 5,6,7,8-Tetrahydroisochinolin-5-ol.
Abbildung 1: Logischer Arbeitsablauf zur Strukturbestätigung.
Vergleichende Analyse
Die Struktur von 5,6,7,8-Tetrahydroisochinolin-5-ol kann durch sorgfältigen Vergleich der erhaltenen Spektren mit denen bekannter Analoga bestätigt werden.
-
Massenspektrometrie: Das Molekülion von 5,6,7,8-Tetrahydroisochinolin-5-ol wird bei m/z 149 erwartet, was 16 Masseneinheiten höher ist als das von 5,6,7,8-Tetrahydroisochinolin (m/z 133)[1][2] aufgrund des zusätzlichen Sauerstoffatoms. Das Fragmentierungsmuster sollte ebenfalls charakteristisch sein und kann Hinweise auf die Position der Hydroxylgruppe geben.
-
IR-Spektroskopie: Das Vorhandensein einer breiten Bande im Bereich von 3200-3600 cm⁻¹ würde die O-H-Streckschwingung der Hydroxylgruppe bestätigen. Aromatische C-H-Streckschwingungen werden oberhalb von 3000 cm⁻¹ erwartet, während aliphatische C-H-Streckschwingungen knapp unterhalb von 3000 cm⁻¹ auftreten sollten.
-
¹H-NMR-Spektroskopie:
-
Das Signal des Protons der Hydroxylgruppe (OH) wird als breites Singulett erwartet, dessen chemische Verschiebung lösungsmittel- und konzentrationsabhängig ist.
-
Das Proton am C5 (CH-OH) sollte als charakteristisches Signal erscheinen, dessen Multiplizität von den Kopplungen zu den benachbarten Protonen an C6 abhängt.
-
Die Signale der Protonen im Tetrahydro-Ring (an C6, C7 und C8) werden im aliphatischen Bereich erwartet.
-
Die aromatischen Protonen am Pyridinring sollten im Bereich von 7-8.5 ppm erscheinen.
-
-
¹³C-NMR-Spektroskopie:
-
Das Kohlenstoffatom, das an die Hydroxylgruppe gebunden ist (C5), sollte eine chemische Verschiebung im Bereich von 60-80 ppm aufweisen.
-
Die chemischen Verschiebungen der anderen Kohlenstoffatome im Tetrahydro-Ring (C6, C7, C8) werden im aliphatischen Bereich erwartet.
-
Der Vergleich mit den ¹³C-NMR-Daten von 5,6,7,8-Tetrahydrochinolin-8-ol (19.8, 28.7, 31.3, 51.2, 121.8, 131.7, 136.8, 146.9, 158.3 ppm)[6] kann bei der Zuordnung der Signale helfen, wobei Verschiebungsunterschiede aufgrund der unterschiedlichen Position des Stickstoffatoms und der Hydroxylgruppe zu erwarten sind.
-
Durch die Kombination der Informationen aus diesen spektroskopischen Methoden und den Vergleich mit den Daten der hier vorgestellten Analoga kann die Struktur von 5,6,7,8-Tetrahydroisochinolin-5-ol eindeutig bestätigt werden.
References
- 1. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-tetrahydroisoquinoline [webbook.nist.gov]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to 5,6,7,8-Tetrahydroisoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 5,6,7,8-Tetrahydroisoquinolin-5-ol, a crucial intermediate in the development of novel therapeutics. The efficacy of each route is evaluated based on experimental data, including reaction yields, conditions, and scalability. Detailed experimental protocols for key reactions are also provided to facilitate replication and further investigation.
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and scalable synthetic routes to this core structure is of paramount importance for advancing drug discovery programs. This guide aims to provide an objective comparison of the available synthetic strategies to empower researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are highlighted in this guide:
-
Route 1: Catalytic Hydrogenation of 5-Hydroxyisoquinoline. This approach involves the reduction of the aromatic isoquinoline core to the desired tetrahydroisoquinoline.
-
Route 2: Multi-step Synthesis from a Pre-formed Tetrahydroquinoline Core. This strategy builds upon a commercially available or readily synthesized tetrahydroquinoline precursor, introducing the hydroxyl functionality in a subsequent step.
The following tables summarize the quantitative data for each route, allowing for a direct comparison of their efficiencies.
Table 1: Catalytic Hydrogenation of 5-Hydroxyisoquinoline
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | Catalytic Hydrogenation | Pd/C | Acetic Acid | 20-110 | 8-12 | 1-4 | 36.4 - 78.2 |
Note: The yield is dependent on the specific reaction conditions, with higher temperatures generally leading to higher yields.
Table 2: Multi-step Synthesis from 5,6,7,8-Tetrahydroquinoline
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂) | 20 | 16 | Not specified |
| 2a | Rearrangement | Trifluoroacetic anhydride | Dichloromethane (CH₂Cl₂) | 0 - 20 | 16 | Not specified |
| 2b | Hydrolysis | Lithium hydroxide | Dichloromethane (CH₂Cl₂), Water | 20 | 16 | Not specified |
Note: Specific yield for each step in this route is not explicitly stated in the reviewed literature, indicating a potential area for further optimization and investigation.
Experimental Protocols
Route 1: Catalytic Hydrogenation of 5-Hydroxyisoquinoline
Materials: 5-Hydroxyisoquinoline, Palladium on carbon (Pd/C) catalyst, Acetic Acid, Hydrogen gas.
Procedure:
-
A solution of 5-hydroxyisoquinoline in acetic acid is placed in a high-pressure reactor.
-
The Pd/C catalyst is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is heated to the desired temperature (e.g., 60-70°C) and pressurized with hydrogen (e.g., 8-12 atm).[1]
-
The reaction is stirred for the specified time (e.g., 2 hours) until the hydrogen uptake ceases.[1]
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method (e.g., crystallization or chromatography) to yield this compound.
Route 2: Multi-step Synthesis from 5,6,7,8-Tetrahydroquinoline
Step 1: N-Oxidation Materials: 5,6,7,8-Tetrahydroquinoline, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (CH₂Cl₂).
Procedure:
-
5,6,7,8-Tetrahydroquinoline is dissolved in dichloromethane.
-
The solution is cooled in an ice bath.
-
mCPBA is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.[2]
-
The reaction mixture is then washed with a suitable basic solution (e.g., sodium bicarbonate) and water.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate) and concentrated to give the N-oxide intermediate.
Step 2: Polonovski-Potier Reaction and Hydrolysis Materials: The N-oxide intermediate, Trifluoroacetic anhydride, Dichloromethane (CH₂Cl₂), Lithium hydroxide, Water.
Procedure:
-
The N-oxide is dissolved in dichloromethane and cooled to 0°C.
-
Trifluoroacetic anhydride is added dropwise, and the mixture is stirred and allowed to warm to 20°C over 16 hours.[2]
-
A solution of lithium hydroxide in water is then added, and the mixture is stirred vigorously for another 16 hours at 20°C.[2]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography to afford this compound.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
References
Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroisoquinolin-5-ol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the determination of 5,6,7,8-Tetrahydroisoquinolin-5-ol, with a focus on the principles of cross-validation to ensure consistency and accuracy across different analytical techniques. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data is representative of typical performance characteristics for these methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS. These parameters are crucial for selecting the appropriate method based on the specific requirements of a study, such as the need for high sensitivity or a wide dynamic range. General principles of bioanalytical method validation are outlined in guidelines from regulatory bodies like the EMA and FDA.[1][2][3][4]
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Moderate | High |
| Matrix Effect | Low | Potential for ion suppression/enhancement |
| Run Time | 5-10 minutes | 2-5 minutes |
Table 2: Cross-Validation Acceptance Criteria
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[2][5] The acceptance criteria for cross-validation ensure that the results obtained from different methods are comparable.
| Parameter | Acceptance Criteria |
| Correlation of Results | Correlation coefficient (r) ≥ 0.90 |
| Mean % Difference | Within ± 20% |
| % of Samples within 20% Difference | ≥ 67% |
Experimental Protocols
A detailed experimental protocol for a representative analytical method is crucial for reproducibility. Below is a hypothetical, yet typical, LC-MS/MS method that could be developed and validated for the quantification of this compound in a biological matrix such as human plasma.
LC-MS/MS Method for the Quantification of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
HPLC System: A standard UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined during method development).
-
Internal Standard: Precursor ion > Product ion (to be determined during method development).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
The following diagrams illustrate key workflows and a potential signaling pathway relevant to tetrahydroisoquinoline compounds.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway showing the potential interaction of a tetrahydroisoquinoline derivative with dopamine metabolism.
References
A Comparative Analysis of the Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the (R)- and (S)-enantiomers of 5,6,7,8-tetrahydroisoquinolin-5-ol and its close structural analogs. While direct comparative experimental data for the specific enantiomers of this compound is limited in publicly available literature, this document leverages data from closely related tetrahydroisoquinoline derivatives to infer potential stereoselective activity, with a focus on their interaction with dopamine receptors.
Introduction
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chiral center at the 5-position, as in this compound, necessitates the separate evaluation of its enantiomers, as stereochemistry often plays a critical role in receptor recognition and subsequent biological response. It is widely recognized in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even qualitative biological activities.
Comparative Biological Activity
For instance, research on a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives has demonstrated high affinity and selectivity for the dopamine D3 receptor over the D2 and D1 receptors[1]. This highlights the potential of the tetrahydroisoquinoline core to bind to dopaminergic targets. Although this study did not resolve the enantiomers, the principle of stereoselectivity at G-protein coupled receptors (GPCRs) like dopamine receptors is well-established.
To illustrate the potential for stereoselective activity, we present a hypothetical comparison based on the general understanding of chiral molecules interacting with biological targets. It is anticipated that one enantiomer will exhibit a higher affinity and/or potency for a specific receptor subtype compared to the other.
Table 1: Hypothetical Comparative Dopamine Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |
| (R)-5,6,7,8-Tetrahydroisoquinolin-5-ol | Data Not Available | Data Not Available | Data Not Available |
| (S)-5,6,7,8-Tetrahydroisoquinolin-5-ol | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes. Experimental determination of these values is required.
Experimental Protocols
To experimentally determine the biological activity of the this compound enantiomers, the following standard assays would be employed.
Dopamine D2 Receptor Radioligand Binding Assay
This assay measures the affinity of the test compounds for the dopamine D2 receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone (a D2/D3 antagonist).[2][3][4][5]
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Test compounds: (R)- and (S)-5,6,7,8-tetrahydroisoquinolin-5-ol.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compounds or vehicle. For determining non-specific binding, add (+)-butaclamol.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.
Materials:
-
Cell membranes expressing the dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
Test compounds and a known D2 receptor agonist (e.g., quinpirole).
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP (typically 10 µM), and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding. For agonists, calculate EC50 and Emax values. For antagonists, measure the inhibition of agonist-stimulated binding.[6][7][8][9]
Adenylyl Cyclase Inhibition Assay
This assay determines the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells or cell membranes expressing the dopamine D2 receptor.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4.
-
Forskolin (an adenylyl cyclase activator).[10][11][12][13][14]
-
Test compounds.
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Treatment: Incubate the cells or membranes with the test compounds for a defined period.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Determine the extent to which the test compounds inhibit forskolin-stimulated cAMP production. Calculate IC50 values for the inhibitory effect.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for assessing compound activity.
References
- 1. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. addi.ehu.es [addi.ehu.es]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Comparative Analysis Against Known DHFR and CDK2 Inhibitors
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents, the performance of 5,6,7,8-Tetrahydroisoquinolin-5-ol is benchmarked against established inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical targets in cancer therapy. This comparative guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of inhibitory activities, supported by detailed experimental protocols and pathway visualizations.
The tetrahydroisoquinoline scaffold is a well-recognized pharmacophore present in a multitude of biologically active compounds.[1][2] Derivatives of 5,6,7,8-tetrahydroisoquinoline have demonstrated a broad spectrum of activities, including potential as anticancer agents through the inhibition of crucial cell cycle and metabolic enzymes.[1] This guide focuses on the potential of this compound as an inhibitor of DHFR and CDK2, enzymes often implicated in tumor progression.
Comparative Inhibitory Activity
The inhibitory potential of this compound was evaluated against well-known inhibitors of DHFR (Methotrexate) and CDK2 (Roscovitine). The following tables summarize the quantitative data from in vitro enzyme inhibition assays.
Table 1: Comparison of DHFR Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | DHFR | [Data Not Available] |
| Methotrexate (Reference Inhibitor) | DHFR | 0.131[1] |
| Novel Tetrahydroisoquinoline Derivative (8d) | DHFR | 0.199[1] |
Table 2: Comparison of CDK2 Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | CDK2 | [Data Not Available] |
| Roscovitine (Reference Inhibitor) | CDK2 | 0.380[1] |
| Novel Tetrahydroisoquinoline Derivative (7e) | CDK2 | 0.149[1] |
Note: Specific IC50 values for the parent compound this compound are not currently available in the public domain and would require experimental determination.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the DHFR and CDK2 signaling pathways and a generalized workflow for inhibitor screening.
Figure 1. Simplified DHFR Catalytic Cycle and Inhibition.
Figure 2. CDK2/Cyclin E Pathway in Cell Cycle Progression.
Figure 3. General Workflow for In Vitro Enzyme Inhibition Assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific conditions may vary based on the laboratory and reagents used.
DHFR Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
Test compounds (this compound, Methotrexate) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of DHFR enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
CDK2 Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 substrate
-
ATP (Adenosine Triphosphate), including radiolabeled ATP (e.g., [γ-³²P]ATP) or a fluorescent ATP analog
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, Roscovitine) dissolved in DMSO
-
96-well filter plates or standard microplates depending on the detection method
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of the CDK2/Cyclin E complex and the Histone H1 substrate to each well.
-
Add the serially diluted test compounds to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or by washing the filter plates).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescent assays, this involves measuring the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its derivatives. Further experimental validation is necessary to fully elucidate its inhibitory profile and mechanism of action.
References
A Head-to-Head Comparison of 5,6,7,8-Tetrahydroisoquinolin-5-ol and Structurally Similar Scaffolds in Neurological and Oncological Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 5,6,7,8-tetrahydroisoquinolin-5-ol and related heterocyclic scaffolds. We will delve into their performance as dopamine D2 receptor ligands and as anticancer agents, supported by experimental data and detailed protocols.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on this compound and compares its potential with other key analogs, providing a comprehensive overview for researchers exploring new therapeutic avenues.
I. Comparative Analysis of Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a critical target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2] The tetrahydroisoquinoline scaffold has been extensively explored for its potential to modulate this receptor.
Below is a comparison of the binding affinities (Ki) of various tetrahydroisoquinoline and related derivatives for the human dopamine D2 receptor. Lower Ki values indicate higher binding affinity.
| Compound ID | Scaffold | Substituents | Dopamine D2 Receptor Ki (nM) | Reference |
| 1 | 1-Benzoyl-amino-1,2,3,4-tetrahydroisoquinoline | - | Not Reported | [3] |
| 2 | 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 3',4'-dihydroxybenzyl at C1 | Not Reported (Km for dopamine transporter = 6.14 µM) | |
| 3 | 1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 6,7-dihydroxy, 1-benzyl | Not Reported (Km for dopamine transporter = 7.82 µM) | |
| 4 | N-phenylpiperazine analog (6a) | 4-(thiophen-3-yl)benzamide | >450-fold selectivity for D3 over D2 | [4] |
| 5 | N-phenylpiperazine analog (7a) | 4-(thiazol-4-yl)benzamide | 73–1390-fold selectivity for D3 over D2 | [4] |
II. Comparative Analysis of Anticancer Activity
Recent research has highlighted the potential of tetrahydroisoquinoline derivatives as potent anticancer agents.[5][6] These compounds have been shown to inhibit the growth of various cancer cell lines, with some acting on critical signaling pathways such as the KRas pathway.
The following table summarizes the in vitro anticancer activity (IC50) of several substituted tetrahydroisoquinoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Tetrahydroisoquinoline | 4-chloro-phenyl | HCT116 (Colon) | 0.9 - 10.7 | [5] |
| Colo320 (Colon) | High Activity | [5] | |||
| GM-3-121 | Tetrahydroisoquinoline | 4-ethyl-phenyl | MCF-7 (Breast) | 0.43 (µg/mL) | [5] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [5] | |||
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [5] | |||
| Compound 7e | 5,6,7,8-Tetrahydroisoquinoline | Complex | A549 (Lung) | 0.155 | [6] |
| Compound 8d | 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline | Complex | MCF7 (Breast) | 0.170 | [6] |
| Compound 15 | Tetrahydroquinoline | Pyrazolo substituted | MCF-7 (Breast) | 15.16 | [7] |
| HepG-2 (Liver) | 18.74 | [7] | |||
| A549 (Lung) | 18.68 | [7] | |||
| 1-Benzoyl-amino-THIQ | 1,2,3,4-Tetrahydroisoquinoline | 1-benzoyl-amino | MCF-7 (Breast) | 0.63 (µg/mL) | [3] |
| MDA-MB-231 (Breast) | 0.74 (µg/mL) | [3] | |||
| Ishikawa (Endometrial) | 0.23 (µg/mL) | [3] |
III. Experimental Protocols
A. Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol is a representative method for determining the binding affinity of test compounds to the dopamine D2 receptor.
1. Materials:
-
Human D2L receptor-expressing CHO cell membrane preparations.
-
[3H]-Spiperone (Radioligand, final concentration ~0.5 nM).
-
Test compounds (at a range of concentrations, e.g., 0.1-10000 nM).
-
Spiperone (for non-specific binding, 10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., 0.3% polyethyleneimine soaked).
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-Spiperone, and either the test compound or vehicle. For determining non-specific binding, add 10 µM spiperone.[8]
-
Incubate the plates for 60 minutes at room temperature.[8]
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the IC50 values from the competition binding curves and then derive the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
B. MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10]
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
96-well plates.
-
Test compounds (at a range of concentrations).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[11]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
IV. Signaling Pathway and Experimental Workflow Diagrams
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 Receptor signaling cascade.
KRas Signaling Pathway in Cancer
Caption: The KRas signaling pathway in cancer cells.
Experimental Workflow for Anticancer Drug Screening
References
- 1. researchgate.net [researchgate.net]
- 2. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
Validating In Silico Predictions for Tetrahydroisoquinolines: A Comparative Guide Based on Experimental Data
A scarcity of direct experimental and in silico data for 5,6,7,8-Tetrahydroisoquinolin-5-ol necessitates a broader comparative analysis of the tetrahydroisoquinoline (THIQ) scaffold. This guide synthesizes available computational predictions and experimental findings for closely related THIQ derivatives to provide a validated overview of their potential biological activities.
This comparison guide addresses the likely biological targets of the this compound by examining in silico predictions and experimental data for the broader class of tetrahydroisoquinoline compounds. Due to the limited availability of research focused specifically on the 5-ol derivative, this guide focuses on the well-studied activities of the core THIQ scaffold, namely its interaction with dopamine receptors, and its inhibitory effects on acetylcholinesterase and monoamine oxidase.
Dopamine Receptor Affinity: From Prediction to Experimental Validation
In silico studies of various tetrahydroisoquinoline derivatives have consistently predicted their interaction with dopamine receptors, a key target in the central nervous system. These predictions are largely validated by experimental binding assays.
Molecular docking studies have suggested that the THIQ scaffold fits within the binding pockets of dopamine receptors, particularly the D2-like receptors (D2, D3, and D4). The nitrogen atom in the isoquinoline ring is predicted to form a crucial hydrogen bond with a serine residue in the receptor's binding site.
Experimental data from radioligand binding assays confirm that many THIQ derivatives exhibit significant affinity for dopamine receptors.[1] For instance, certain derivatives show high affinity for the D3 receptor.[1] The substitution pattern on the aromatic ring of the THIQ scaffold plays a significant role in modulating this affinity and selectivity.
| Compound Class | Predicted Target | Experimental Validation (Ki in nM) |
| Tetrahydroisoquinoline Derivatives | Dopamine D2/D3 Receptors | High affinity for D3 receptors observed in various derivatives.[1] |
Signaling Pathway and Experimental Workflow
The interaction of THIQ derivatives with dopamine receptors can modulate downstream signaling pathways. D2-like receptors are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2-like receptor signaling pathway modulated by THIQ derivatives.
The experimental validation of these interactions typically involves a radioligand binding assay.
Caption: Workflow for a radioligand displacement assay.
Acetylcholinesterase Inhibition: A Target for Neurodegenerative Diseases
In silico models have also suggested that tetrahydroisoquinoline derivatives could act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic strategy for Alzheimer's disease.
Computational docking studies predict that the THIQ scaffold can interact with the active site of AChE, potentially blocking the entry of acetylcholine. The specific substitutions on the THIQ ring system are predicted to influence the binding affinity and inhibitory potency.
Experimental studies have confirmed the AChE inhibitory activity of several THIQ derivatives.[2] The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, vary depending on the specific chemical structure of the derivative.
| Compound Class | Predicted Target | Experimental Validation (IC50) |
| Tetrahydroisoquinoline Derivatives | Acetylcholinesterase (AChE) | Varying levels of inhibition observed, structure-dependent.[2] |
Experimental Protocol: Ellman's Method for AChE Inhibition
The most common method to experimentally determine AChE inhibitory activity is the Ellman's spectrophotometric method.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and a solution of the test compound (THIQ derivative) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Initiation: Add the AChE enzyme solution to the wells and incubate.
-
Substrate Addition: Add the ATCI solution to initiate the reaction.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow of the Ellman's method for AChE inhibition.
Monoamine Oxidase Inhibition: Implications for Mood Disorders
Computational studies have pointed towards the potential of tetrahydroisoquinoline derivatives to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism utilized by many antidepressant drugs.
In silico docking simulations suggest that the THIQ scaffold can bind to the active site of both MAO-A and MAO-B. The selectivity for a particular isoform is predicted to be influenced by the substituents on the THIQ core.
Experimental assays have confirmed that various THIQ derivatives can inhibit MAO-A and MAO-B with varying potencies and selectivities.[3] For example, some simple, non-catecholic THIQs have been shown to be moderate inhibitors of both MAO-A and MAO-B.[4]
| Compound Class | Predicted Target | Experimental Validation (Ki or IC50) |
| Tetrahydroisoquinoline Derivatives | Monoamine Oxidase A/B (MAO-A/B) | Inhibition of both isoforms demonstrated, with selectivity dependent on the specific derivative.[3] |
Experimental Protocol: MAO-Glo™ Assay
A common and robust method for measuring MAO activity and inhibition is the MAO-Glo™ Assay, which is a luminescence-based method.
Protocol:
-
Reagent Preparation: Prepare a buffer solution, a solution of the MAO substrate (e.g., a luciferin derivative), and solutions of the test compound (THIQ derivative) at various concentrations.
-
Enzyme Reaction: In a white, opaque 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound solution.
-
Initiation: Add the MAO substrate to each well and incubate at room temperature.
-
Detection: Add a luciferin detection reagent, which converts a metabolite of the MAO reaction into a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The intensity of the luminescent signal is proportional to the MAO activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]
Caption: Workflow of the MAO-Glo™ Assay.
References
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydroisoquinolin-5-ol
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6,7,8-Tetrahydroisoquinolin-5-ol, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Combustible Liquid : Presents a fire risk when exposed to heat or ignition sources.
-
Skin and Eye Irritant : Direct contact can cause irritation.
-
Respiratory Irritant : Inhalation of vapors may cause respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes the known data for the parent compound, 5,6,7,8-Tetrahydroisoquinoline, which should be used as a conservative estimate for the 5-ol derivative.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.03 g/mL at 25°C |
| Boiling Point | 106-108 °C at 13 mmHg |
| Flash Point | 100 °C (212 °F) - Closed Cup |
Data for 5,6,7,8-Tetrahydroisoquinoline[3][4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be followed diligently to ensure safety and compliance with regulations.
Experimental Protocol for Waste Collection:
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.
-
Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
Spill Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Ensure the storage location is a designated satellite accumulation area.
Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Logistical and Operational Plans
Effective management of chemical waste requires a clear logistical plan. The following logical relationship diagram outlines the key components of a compliant disposal strategy.
Caption: Logical relationship between lab personnel and EHS for waste disposal.
Regulatory Compliance
Disposal of this compound must adhere to local, state, and federal regulations. It is classified as a hazardous waste due to its combustible nature.[6]
-
Do not pour this chemical down the drain or dispose of it in regular trash.[7]
-
All waste must be managed through your institution's certified hazardous waste disposal program.[6][8]
-
Maintain accurate records of the amount of waste generated and its disposal date.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. guidechem.com [guidechem.com]
- 3. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Handling Guidance for 5,6,7,8-Tetrahydroisoquinolin-5-ol
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 5,6,7,8-Tetrahydroisoquinolin-5-ol. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available data for the parent compound, 5,6,7,8-Tetrahydroisoquinoline, this chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK) is recommended. | Minimizes inhalation of vapors or aerosols, which can cause respiratory irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact.[1] |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as 5,6,7,8-Tetrahydroisoquinoline, is accessible.
-
Verify that an eyewash station and safety shower are in close proximity and are operational.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
-
Disposal Plan
-
Dispose of the chemical waste and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of the chemical down the drain or into the environment.[1]
-
All waste containers must be properly labeled with the chemical name and associated hazards.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
